Product packaging for p,p'-Amino-DDT(Cat. No.:CAS No. 4485-25-0)

p,p'-Amino-DDT

Cat. No.: B15341804
CAS No.: 4485-25-0
M. Wt: 315.6 g/mol
InChI Key: TYYIOZHLPIBQCJ-UHFFFAOYSA-N
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Description

p,p'-Amino-DDT is a research chemical with the molecular formula C14H13Cl3N2 and an IUPAC name of 4-[1-(4-aminophenyl)-2,2,2-trichloroethyl]aniline . This compound is an amino-functionalized analog of DDT, characterized by the substitution of chlorine atoms with amino groups on its phenyl rings. The structural modification differentiates it from its parent compound and makes it a subject of interest in specific research fields. As a derivative of a well-known environmental persistent organic pollutant, this compound is primarily used in scientific research for analytical method development, environmental fate and transformation studies, and as a synthetic intermediate for further chemical synthesis . Its defined structure, available via its SMILES notation C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C(Cl)(Cl)Cl)N, allows for precise identification and handling in a controlled laboratory setting . Note on Research Applications: Detailed literature on the specific biological activity, mechanism of action, and direct research applications of this compound is currently limited. The research value of this compound is primarily derived from its role as a structural analog for investigative studies. This product is intended for research purposes by qualified professionals. It is strictly for laboratory use and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Cl3N2 B15341804 p,p'-Amino-DDT CAS No. 4485-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4485-25-0

Molecular Formula

C14H13Cl3N2

Molecular Weight

315.6 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-2,2,2-trichloroethyl]aniline

InChI

InChI=1S/C14H13Cl3N2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H,18-19H2

InChI Key

TYYIOZHLPIBQCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C(Cl)(Cl)Cl)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p,p'-Diaminodiphenyl-2,2,2-trichloroethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for p,p'-diaminodiphenyl-2,2,2-trichloroethane (CAS Number: 4485-25-0). The synthesis is presented as a two-step process, commencing with the preparation of a dinitro intermediate, followed by its reduction to the target diamino compound. The methodologies described are based on established chemical principles for analogous reactions.

Synthesis Overview

The synthesis of p,p'-diaminodiphenyl-2,2,2-trichloroethane can be achieved through a two-step reaction sequence. The first step involves an electrophilic aromatic substitution reaction between chloral (trichloroacetaldehyde) and nitrobenzene to yield 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane. The subsequent step is the reduction of the nitro groups to primary amino groups, affording the final product.

Step 1: Synthesis of 1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane

This initial step involves the condensation of chloral with nitrobenzene in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the protonated chloral acts as the electrophile attacking the electron-rich para position of the nitrobenzene rings.

Experimental Protocol

A detailed experimental protocol for the synthesis of the dinitro intermediate is provided below.

Materials:

  • Chloral (trichloroacetaldehyde)

  • Nitrobenzene

  • Concentrated sulfuric acid (98%)

  • Ice

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nitrobenzene and concentrated sulfuric acid.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add chloral to the cooled mixture. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture using a heating mantle and maintain a constant temperature for several hours to ensure the completion of the reaction.

  • After the reaction period, carefully pour the mixture over crushed ice with stirring. This will precipitate the crude product.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water to remove any remaining acid.

  • Recrystallize the crude 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane from a suitable solvent, such as ethanol, to obtain the purified product.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data
ParameterValue
Reactants
Chloral1.0 equivalent
Nitrobenzene2.2 equivalents
Sulfuric Acid (98%)Catalytic amount (e.g., 10 mol%)
Reaction Conditions
Initial Temperature0-5 °C (ice bath)
Reaction Temperature60-80 °C
Reaction Time4-6 hours
Work-up & Purification
QuenchingCrushed ice
Purification MethodRecrystallization from ethanol
Expected Yield 60-70%

Step 2: Reduction of 1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane to p,p'-Diaminodiphenyl-2,2,2-trichloroethane

The second step involves the reduction of the nitro groups of the intermediate to amino groups. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin and hydrochloric acid.

Experimental Protocol

A detailed experimental protocol for the reduction of the dinitro intermediate to the final diamino product is provided below.

Materials:

  • 1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane

  • Granulated tin

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (e.g., 10 M)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Place the synthesized 1,1,1-trichloro-2,2-bis(4-nitrophenyl)ethane and granulated tin in a round-bottom flask.

  • Add ethanol to the flask to act as a solvent.

  • Slowly add concentrated hydrochloric acid to the mixture with stirring. An exothermic reaction will occur.

  • Once the initial reaction subsides, heat the mixture to reflux using a heating mantle for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate the tin salts.

  • Filter the mixture to remove the tin salts.

  • The filtrate contains the desired product. The product may precipitate upon cooling and neutralization. If so, it can be collected by filtration.

  • If the product remains in solution, it can be extracted with a suitable organic solvent.

  • Purify the crude p,p'-diaminodiphenyl-2,2,2-trichloroethane by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum.

Quantitative Data
ParameterValue
Reactants
Dinitro-intermediate1.0 equivalent
Tin (granulated)6-8 equivalents
Hydrochloric Acid (conc.)Sufficient to maintain acidic medium
Reaction Conditions
SolventEthanol
Reaction TemperatureReflux (approx. 80-90 °C)
Reaction Time3-5 hours
Work-up & Purification
NeutralizationSodium hydroxide solution
Purification MethodRecrystallization from ethanol/water
Expected Yield 70-85%

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of p,p'-diaminodiphenyl-2,2,2-trichloroethane.

Synthesis_Workflow Reactants1 Chloral + Nitrobenzene Step1 Step 1: Electrophilic Aromatic Substitution (H₂SO₄ catalyst) Reactants1->Step1 Intermediate 1,1,1-Trichloro-2,2-bis(4-nitrophenyl)ethane (Dinitro Intermediate) Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Reactants2 Tin (Sn) + Hydrochloric Acid (HCl) Reactants2->Step2 Product p,p'-Diaminodiphenyl-2,2,2-trichloroethane (Final Product) Step2->Product

Caption: Two-step synthesis of p,p'-diaminodiphenyl-2,2,2-trichloroethane.

Spectroscopic and Analytical Profiling of p,p'-Amino-DDT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for p,p'-Amino-DDT (4,4'-diamino-1,1,1-trichloro-2,2-diphenylethane). Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic characteristics based on the analysis of its structural analogues and foundational spectroscopic principles. It also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The structure of this compound, with its two aromatic rings substituted with primary amino groups and the characteristic 1,1,1-trichloro-2,2-diphenylethane core, dictates its expected spectroscopic behavior. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4d, J ≈ 8.5 Hz4HAr-H (ortho to -CH)
~ 6.6 - 6.8d, J ≈ 8.5 Hz4HAr-H (ortho to -NH₂)
~ 5.0s1H-CH-
~ 3.8br s4H-NH₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 145 - 150Ar-C (-NH₂)
~ 130 - 135Ar-C (-CH)
~ 129 - 131Ar-CH (ortho to -CH)
~ 114 - 116Ar-CH (ortho to -NH₂)
~ 103 - 105-CCl₃
~ 65 - 70-CH-
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)[1][2][3]
3050 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)[3][4]
1520 - 1480StrongAromatic C=C stretch
1335 - 1250StrongAromatic C-N stretch[3][4]
850 - 750StrongC-Cl stretch
820 - 800Strongp-disubstituted C-H out-of-plane bend
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
[M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺Isotopic clusterMolecular Ion (presence of 3 Cl atoms)
[M - Cl]⁺HighLoss of a chlorine atom
[M - CCl₃]⁺HighLoss of the trichloromethyl group (benzylic cleavage)
Fragments of aromatic ringsVariousCharacteristic aromatic fragmentation

The presence of three chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments[5][6].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum : Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum : Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and compare them to known correlation tables to assign functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane[7][8].

  • GC Method Development :

    • Injector : Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program : Develop a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C), and hold for a few minutes.

    • Carrier Gas : Use high-purity helium as the carrier gas at a constant flow rate.

  • MS Method Development :

    • Ionization : Use Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

    • Source and Transfer Line Temperatures : Set the ion source and transfer line temperatures to prevent condensation of the sample (e.g., 230 °C and 280 °C, respectively).

  • Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The resulting chromatogram will show the retention time of the compound, and the mass spectrum of the corresponding peak can be analyzed for its molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate a general analytical workflow for spectroscopic analysis and a hypothetical signaling pathway that could be investigated for a DDT-like compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Solid this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS GC-MS Analysis Dissolution->MS NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure signaling_pathway DDT This compound Receptor Nuclear Receptor (e.g., ER, AR) DDT->Receptor Binds Dimerization Receptor Dimerization Receptor->Dimerization Activates DNA_Binding Binding to Hormone Response Element (HRE) on DNA Dimerization->DNA_Binding Transcription Modulation of Gene Transcription DNA_Binding->Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription->Response

References

The Historical Context of p,p'-Amino-DDT Research: A Search for a Lost Chapter

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the extensive history of dichlorodiphenyltrichloroethane (DDT), the quest for information on specific derivatives can often lead to uncharted territory. One such compound, p,p'-Amino-DDT, presents a significant challenge to the modern researcher. Despite a comprehensive search of available scientific literature and historical records, detailed information regarding the synthesis, experimental investigation, and biological activity of this compound remains elusive.

The vast body of research on DDT primarily focuses on its renowned insecticidal properties, its significant environmental impact, and the toxicological profiles of its main isomers (p,p'-DDT and o,p'-DDT) and metabolites, such as dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD). The historical narrative of DDT research is rich with data on its mechanism of action, which involves the disruption of sodium ion channels in insect neurons, leading to spasms and death.[1] Extensive studies have also documented its bioaccumulation, environmental persistence, and effects on wildlife, which ultimately led to its widespread ban.[2][3]

However, the specific amino-substituted derivative, this compound, does not feature prominently, if at all, in this extensive scientific history. Searches for "this compound," "p,p'-diamino-diphenyltrichloroethane," and related terms have not yielded the specific experimental protocols, quantitative data, or signaling pathway information required for an in-depth technical guide.

This lack of accessible information suggests several possibilities:

  • Limited Synthesis and Study: Research into this compound may have been extremely limited or conducted in a proprietary capacity, with the results never entering the public domain.

  • Nomenclature Obscurity: The compound may have been studied under a different, less common name that is not readily identifiable through standard chemical nomenclature searches.

  • Lack of Significant Findings: It is also conceivable that early investigations into this derivative did not yield results of significant scientific interest, leading to a discontinuation of research and a subsequent absence from the published record.

While the core structure of DDT has been modified in various ways for research purposes, the amino functionalization at the para positions of the phenyl rings appears to be a path less traveled, or at least, less documented. The existing literature extensively covers the toxicological and biological effects of the parent compound and its primary metabolites, but the specific chapter on this compound remains, for now, largely unwritten in the annals of publicly accessible scientific research.

Therefore, a detailed technical guide on the historical context of this compound research, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed from the currently available information. Further investigation would require access to specialized historical archives, unpublished industrial research, or the discovery of alternative nomenclature for this elusive compound.

References

Potential Research Applications of Amino-DDT Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Amino-Substituted Diphenylmethane Scaffolds in Medicinal Chemistry

Introduction

The diphenylmethane scaffold, a core structural motif of the historically significant insecticide DDT (dichloro-diphenyl-trichloroethane), presents a compelling starting point for the exploration of novel therapeutic agents. While DDT itself is recognized for its environmental persistence and toxicity, the introduction of amino functionalities onto this scaffold can dramatically alter its physicochemical properties and biological activities, opening up new avenues for research and drug development. This technical guide provides a comprehensive overview of the potential research applications of amino-DDT compounds and their close analogs, focusing on their synthesis, and potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical scaffold for therapeutic innovation.

Synthesis of Amino-Diphenylmethane Derivatives

The synthesis of amino-substituted diphenylmethane derivatives is a critical first step in exploring their therapeutic potential. While specific protocols for the direct amination of DDT are not widely reported in recent literature, the synthesis of structurally related compounds, such as 4,4'-diaminodiphenylmethane, provides a foundational methodology.

Experimental Protocol: Synthesis of 4,4'-Diaminodiphenylmethane

This protocol describes the synthesis of 4,4'-diaminodiphenylmethane, a close structural analog of a diamino-DDT derivative, which can be adapted for the synthesis of various amino-diphenylmethane compounds.

Materials:

  • Aniline or substituted aniline

  • Formaldehyde solution (37%)

  • Water

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirring apparatus, create a slurry of the starting aniline (or substituted aniline) in water.

  • Addition of Formaldehyde: While stirring the slurry, slowly add a formaldehyde solution (37%) dropwise. The molar ratio of aniline to formaldehyde should be approximately 2:1.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography. The reaction is typically complete within a few hours, resulting in the precipitation of the diaminodiphenylmethane product.

  • Isolation: Filter the solid precipitate and wash thoroughly with water to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4,4'-diaminodiphenylmethane derivative.

This general procedure can be modified by using different substituted anilines to generate a library of amino-diphenylmethane compounds for biological screening.

Potential Research Applications

Anticancer Activity

The diphenylmethane scaffold has been explored for its potential in developing novel anticancer agents. Derivatives of this structure have been shown to induce apoptosis and inhibit cancer cell proliferation. While direct studies on amino-DDT compounds are limited, research on analogous structures provides compelling evidence for their potential.

Mechanism of Action: Diphenylmethane derivatives have been observed to induce apoptosis in cancer cells through the activation of caspase cascades and the cleavage of poly(ADP-ribose) polymerase (PARP)[1]. The presence of amino groups can enhance the interaction of these compounds with biological targets and modulate their pharmacokinetic properties. It is hypothesized that amino-DDT compounds could similarly engage with apoptosis-related signaling pathways.

Table 1: Anticancer Activity of Selected Diphenylmethane and Amino-Aryl Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl] diamantane (DPD)COLO 205 (Human colorectal cancer)Not specified, but showed potentiation of irinotecan[1]
Dihetarylmethane derivative 5aHuTu-80 (Human duodenal adenocarcinoma)1.9[2]
Dihetarylmethane derivative 6aHuTu-80 (Human duodenal adenocarcinoma)1.7[2]
Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Diphenylmethane derivatives have emerged as promising candidates, with some acting as efflux pump inhibitors (EPIs) in drug-resistant bacteria[3]. Efflux pumps are a primary mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.

Mechanism of Action: Diphenylmethane has been shown to potentiate the activity of antibiotics by inhibiting efflux pumps in drug-resistant E. coli[3]. This suggests that amino-DDT compounds could be developed as adjuvants in antibiotic therapy. The amino groups could play a crucial role in the interaction with the efflux pump proteins. Other potential antimicrobial mechanisms include disruption of the bacterial cell membrane and inhibition of essential enzymes[4][5].

Table 2: Antimicrobial Activity of Selected Diphenylmethane Derivatives

CompoundBacterial StrainActivityReference
Diphenylmethane (DPM)Drug-resistant E. coliEfflux pump inhibitor, potentiates antibiotic activity[3]
Enzyme Inhibition

The structural features of amino-DDT compounds make them potential candidates for the development of enzyme inhibitors. The diphenylmethane core can serve as a scaffold to position functional groups, such as amines, to interact with the active sites of various enzymes.

Potential Targets: Based on the diverse biological activities of related compounds, potential enzyme targets for amino-DDT derivatives could include:

  • Kinases: Many kinase inhibitors feature aromatic scaffolds.

  • Proteases: The amino groups could interact with acidic residues in protease active sites.

  • Metabolic Enzymes: Inhibition of enzymes involved in cancer metabolism is a key therapeutic strategy[6].

Further research, including high-throughput screening and computational modeling, is required to identify specific enzyme targets for amino-DDT compounds.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental approaches for studying amino-DDT compounds, the following diagrams are provided in the DOT language for Graphviz.

anticancer_pathway Amino_DDT Amino-DDT Compound Cell Cancer Cell Amino_DDT->Cell Caspase_Activation Caspase Activation Cell->Caspase_Activation Induces PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: Hypothesized pro-apoptotic signaling pathway of amino-DDT compounds in cancer cells.

antimicrobial_workflow Amino_DDT Amino-DDT Compound Efflux_Pump Efflux Pump Amino_DDT->Efflux_Pump Inhibits Bacteria Drug-Resistant Bacteria Bacterial_Death Bacterial Death Bacteria->Bacterial_Death Leads to Antibiotic Antibiotic Efflux_Pump->Antibiotic Expels Antibiotic->Bacteria Enters

Figure 2: Proposed mechanism of amino-DDT compounds as efflux pump inhibitors in bacteria.

enzyme_inhibition_assay cluster_screening High-Throughput Screening cluster_characterization Hit Characterization Enzyme_Library Enzyme Library Assay Biochemical Assay Enzyme_Library->Assay Amino_DDT_Library Amino-DDT Compound Library Amino_DDT_Library->Assay Hits Hit Compounds Assay->Hits Dose_Response Dose-Response Curve Hits->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Mechanism Mechanism of Inhibition Studies IC50->Mechanism

Figure 3: Experimental workflow for identifying and characterizing amino-DDT compounds as enzyme inhibitors.

Conclusion and Future Directions

The exploration of amino-DDT compounds and their analogs represents a promising, yet underexplored, frontier in medicinal chemistry. The inherent versatility of the diphenylmethane scaffold, combined with the modulatory effects of amino functionalization, suggests a broad range of potential therapeutic applications. While direct research on amino-DDT compounds is nascent, the compelling data from structurally related molecules strongly supports further investigation.

Future research should focus on:

  • Developing efficient and scalable synthetic routes to a diverse library of amino-DDT derivatives.

  • Conducting comprehensive in vitro screening of these compounds against a wide range of cancer cell lines and microbial pathogens.

  • Elucidating the specific molecular targets and signaling pathways modulated by active compounds.

  • Optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

By systematically exploring the chemical space around the amino-DDT scaffold, the scientific community can unlock new therapeutic opportunities and contribute to the development of next-generation medicines.

References

An In-depth Technical Guide on the Discovery and Initial Studies of p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial studies of p,p'-Amino-DDT, systematically known as 1,1,1-trichloro-2,2-bis(p-aminophenyl)ethane. While its parent compound, dichlorodiphenyltrichloroethane (DDT), is widely known for its insecticidal properties and environmental persistence, the amino-substituted analog presents a distinct profile with early investigations focused on its potential therapeutic applications. This document details the initial synthesis, physicochemical properties, and early biological evaluations of this compound, offering a foundational resource for researchers in medicinal chemistry, toxicology, and drug development.

Introduction

The exploration of DDT analogs has been a subject of scientific inquiry for decades, driven by the desire to understand structure-activity relationships and to develop compounds with more desirable biological and environmental profiles. Among these analogs, this compound emerges as a compound of interest due to the introduction of polar amino groups on the phenyl rings, which significantly alters its physicochemical and biological properties compared to the highly lipophilic and persistent p,p'-DDT. Early research into this compound was not focused on insecticidal activity but rather on its potential as a chemotherapeutic agent.

Discovery and Initial Synthesis

The initial synthesis of this compound is closely linked to the synthesis of its dinitro precursor, 1,1,1-trichloro-2,2-bis(p-nitrophenyl)ethane. The general synthetic approach involves a two-step process: the condensation of chloral with nitrobenzene to form the dinitro compound, followed by the reduction of the nitro groups to amino groups.

Synthesis of the Dinitro Precursor

The first step in the synthesis of this compound is the electrophilic aromatic substitution reaction between chloral (trichloroacetaldehyde) and nitrobenzene in the presence of a strong acid catalyst, typically sulfuric acid. This reaction is analogous to the original synthesis of DDT, where chlorobenzene is used instead of nitrobenzene.

Experimental Protocol: Synthesis of 1,1,1-trichloro-2,2-bis(p-nitrophenyl)ethane

  • Reactants: Chloral hydrate, nitrobenzene, and concentrated sulfuric acid.

  • Procedure: A mixture of chloral hydrate and nitrobenzene is slowly added to chilled concentrated sulfuric acid with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting mixture is poured onto crushed ice, and the solid precipitate is collected by filtration. The crude product is then washed with water and a dilute sodium carbonate solution to remove acidic impurities.

  • Purification: The crude 1,1,1-trichloro-2,2-bis(p-nitrophenyl)ethane can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Reduction to this compound

The dinitro compound is subsequently reduced to form this compound. Standard reduction methods for converting aromatic nitro compounds to amines are employed.

Experimental Protocol: Synthesis of 1,1,1-trichloro-2,2-bis(p-aminophenyl)ethane

  • Reactants: 1,1,1-trichloro-2,2-bis(p-nitrophenyl)ethane, a reducing agent (e.g., tin and hydrochloric acid, or catalytic hydrogenation with a metal catalyst like palladium or platinum), and a suitable solvent.

  • Procedure (using Tin and HCl): The dinitro compound is dissolved in ethanol and concentrated hydrochloric acid. Granulated tin is then added portion-wise to the mixture. The reaction is heated under reflux until the reduction is complete.

  • Work-up and Purification: The reaction mixture is made alkaline with a sodium hydroxide solution to precipitate the tin salts. The product is then extracted with an organic solvent like diethyl ether. The solvent is evaporated, and the resulting this compound can be purified by recrystallization.

Physicochemical Properties

The introduction of two amino groups significantly alters the physicochemical properties of the DDT scaffold.

Propertyp,p'-DDTThis compound
Systematic Name 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane1,1,1-trichloro-2,2-bis(4-aminophenyl)ethane
CAS Number 50-29-34485-25-0
Molecular Formula C₁₄H₉Cl₅C₁₄H₁₃Cl₃N₂
Molecular Weight 354.49 g/mol 315.63 g/mol
Appearance Colorless to white crystalline solidData not readily available, likely a solid
Solubility Practically insoluble in waterExpected to have higher water solubility than DDT
LogP (Predicted) ~6.5Lower than DDT due to polar amino groups

Initial Biological Studies: Antitubercular Activity

One of the earliest and most significant biological investigations of this compound was its evaluation for antitubercular activity. In a 1947 study by Samuel Kirkwood, the compound was tested for its ability to inhibit the growth of Mycobacterium tuberculosis.

Experimental Protocol: In Vitro Antitubercular Screening
  • Culture Medium: A suitable liquid or solid medium for growing Mycobacterium tuberculosis (e.g., Löwenstein–Jensen medium or a synthetic broth).

  • Inoculum: A standardized suspension of the bacteria is prepared.

  • Test Compound Preparation: this compound is dissolved in a suitable solvent and then diluted to various concentrations in the culture medium.

  • Incubation: The culture medium containing the test compound is inoculated with the bacterial suspension and incubated under controlled conditions (temperature, time).

  • Assessment of Growth Inhibition: The growth of the bacteria in the presence of the compound is compared to a control culture without the compound. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is determined.

The study by Kirkwood demonstrated that 1,1,1-trichloro-2,2-bis-(p-aminophenyl)-ethane possessed antitubercular action, a finding that set it apart from its insecticidal parent compound.

Signaling Pathways and Experimental Workflows

The specific signaling pathways affected by this compound are not well-documented in the initial studies. However, a logical workflow for its synthesis and initial biological screening can be visualized.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Chloral Chloral Dinitro_DDT 1,1,1-trichloro-2,2-bis (p-nitrophenyl)ethane Chloral->Dinitro_DDT Condensation Nitrobenzene Nitrobenzene Nitrobenzene->Dinitro_DDT Amino_DDT This compound Dinitro_DDT->Amino_DDT Reduction Amino_DDT_Sample This compound Sample Amino_DDT->Amino_DDT_Sample Growth_Inhibition Growth Inhibition Assay Amino_DDT_Sample->Growth_Inhibition M_tuberculosis Mycobacterium tuberculosis Culture M_tuberculosis->Growth_Inhibition MIC_Determination MIC Determination Growth_Inhibition->MIC_Determination

Caption: Workflow for the synthesis and initial antitubercular screening of this compound.

Conclusion

This compound represents an interesting and historically significant analog of DDT. Its discovery and initial studies highlight a shift in research focus from insecticidal activity to potential therapeutic applications, specifically as an antitubercular agent. The synthesis, involving the nitration and subsequent reduction of the DDT scaffold, provides a clear chemical pathway to this derivative. While the early biological data is limited, it lays the groundwork for further investigation into the structure-activity relationships of DDT analogs and their potential in medicinal chemistry. This guide serves as a foundational reference for researchers interested in exploring the chemical and biological landscape of these fascinating molecules.

Theoretical Properties of p,p'-Amino-DDT Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive theoretical overview of the potential properties of p,p'-Amino-DDT isomers. Due to a scarcity of direct empirical research on these specific analogues, this document establishes a predictive framework based on the well-characterized parent compound, Dichlorodiphenyltrichloroethane (DDT), and its primary isomers. By leveraging principles of physical organic chemistry and existing Quantitative Structure-Activity Relationship (QSAR) studies on DDT analogues, we extrapolate the physicochemical characteristics, potential toxicological profiles, and cellular mechanisms of action for hypothetical this compound. This guide includes tabulated comparisons of known DDT isomer properties, proposed experimental workflows for future research, and visualizations of relevant biological signaling pathways to provide a foundational resource for researchers interested in this novel chemical space.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide known for its persistence in the environment and significant biological impact.[1][2] Technical-grade DDT is a mixture of several isomers, primarily p,p'-DDT (65–80%) and o,p'-DDT (15–21%).[3] The environmental and biological activities of DDT and its metabolites, such as Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), have been extensively studied.[3][4]

However, the theoretical and experimental data on DDT analogues where one or more chloro-substituents are replaced by amino groups (Amino-DDT) are virtually nonexistent in current literature. The introduction of an amino (-NH2) group in place of a chloro (-Cl) group at the para-position of the phenyl rings is predicted to significantly alter the molecule's stereoelectronic properties. This guide aims to construct a theoretical profile of this compound isomers by:

  • Establishing a baseline from the known properties of p,p'-DDT and o,p'-DDT.

  • Theorizing the impact of amino-group substitution on physicochemical properties.

  • Discussing potential alterations in biological activity and cellular interactions based on known DDT mechanisms and QSAR principles.

  • Proposing experimental frameworks for the synthesis and analysis of these novel compounds.

Physicochemical Properties: A Comparative Analysis

The substitution of a chlorine atom with an amino group is expected to induce significant changes in the molecule's physical and chemical properties. The amino group introduces hydrogen-bond donating capabilities and increased polarity, which would fundamentally alter its environmental partitioning and solubility.

Theoretical Impact of Amination:

  • Solubility: The presence of the polar -NH2 group should increase aqueous solubility compared to the highly hydrophobic p,p'-DDT.

  • LogP (Octanol-Water Partition Coefficient): A lower LogP value is expected, indicating reduced lipophilicity. This would change the compound's potential for bioaccumulation in fatty tissues.

  • Basicity: The amino group confers basic properties, meaning the molecule's charge and reactivity will be pH-dependent.

  • Electronic Effects: The amino group is a strong electron-donating group, which alters the electron density of the phenyl rings. This can influence metabolic pathways (e.g., susceptibility to oxidation) and receptor binding affinity.

The table below summarizes the known properties of major DDT isomers as a baseline for comparison.

Propertyp,p'-DDTo,p'-DDTp,p'-DDDp,p'-DDETheoretical this compound
Molecular Formula C₁₄H₉Cl₅[3]C₁₄H₉Cl₅[3]C₁₄H₁₀Cl₄[5]C₁₄H₈Cl₄[6]C₁₄H₁₁Cl₃N₂ (di-amino)
Molar Mass ( g/mol ) 354.5[3]354.5320.0[5]318.0[6]~327.7 (di-amino)
Appearance Colorless crystals[3]-Colorless crystalline solid[5]White crystalline solid[6]Likely crystalline solid
Melting Point (°C) 108.5–109[3]72.2–77.2[3]109.5[4]-Variable, dependent on H-bonding
Water Solubility Very Low (~1.2 ppb)Low0.09 mg/L[4]-Predicted to be higher than DDT
LogP 6.2[5]-6.02[4]-Predicted to be lower than DDT

Theoretical Biological Activity and Signaling Pathways

The insecticidal action of DDT is primarily mediated by its effect on voltage-gated sodium channels in neurons, causing hyperexcitability and paralysis.[1] Furthermore, DDT and its isomers are known endocrine disruptors, interacting with various cellular signaling pathways.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on DDT analogues reveal that both steric and electrostatic factors are critical for their activity. One study highlighted that electrostatic contributions account for approximately 79% of the larvicidal activity of DDT analogues.[7] This finding is crucial, as replacing an electronegative chlorine atom with an electron-donating, polar amino group would cause a profound shift in the electrostatic potential of the phenyl rings. This suggests that this compound would likely have a significantly different, and potentially reduced, insecticidal profile compared to its parent compound.

Endocrine Disruption and Cellular Signaling

p,p'-DDT has been shown to induce apoptosis in human endometrial stromal cells by activating PI3K/AKT and ERK signaling pathways, mediated by oxidative stress and estrogen receptor (ER) pathways.[7] The o,p'-DDT isomer can also initiate crosstalk between MAPK signaling pathways and transcriptional coactivators, independent of the estrogen receptor. Given the structural similarity, it is plausible that Amino-DDT could interact with these or similar pathways, although the specific nature and strength of these interactions would be modulated by its altered chemical properties.

Below are diagrams illustrating the known signaling pathways affected by DDT isomers, which serve as a primary model for investigating the mechanisms of Amino-DDT.

PI3K_AKT_Pathway cluster_membrane Cell Membrane ER Estrogen Receptor PI3K PI3K ER->PI3K Activates ERK ERK ER->ERK Activates pp_DDT p,p'-DDT AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT NFkB NF-κB p_AKT->NFkB Activates p_ERK p-ERK (Active) ERK->p_ERK p_ERK->NFkB Activates Apoptosis_Reg Regulation of Apoptosis NFkB->Apoptosis_Reg

Caption: PI3K/AKT/ERK signaling pathway activated by p,p'-DDT.

MAPK_Crosstalk_Pathway p38_MAPK p38 MAPK Pathway CBP CBP (Coactivator) p38_MAPK->CBP Activates/ Phosphorylates HRE HIF-1 Response Element (HRE) CBP->HRE Augments Activity VEGFA VEGFA Gene Expression HRE->VEGFA Enhances

Caption: ER-independent MAPK crosstalk initiated by o,p'-DDT.

Proposed Experimental Protocols & Workflows

Empirical validation of the theoretical properties of this compound requires its synthesis and subsequent analysis. While specific protocols do not exist, established methods in organic and analytical chemistry can be adapted.

Hypothetical Synthesis

The synthesis of this compound could be approached via several standard organic chemistry transformations. One plausible route is the reductive amination of a corresponding ketone precursor, or a nucleophilic aromatic substitution on a suitably activated DDT analogue. A generalized approach for synthesizing amino acids from α-keto acids is a well-established precedent.[8]

Analytical and Characterization Workflow

Once synthesized, a systematic workflow would be required to confirm the structure and purity of the compound, and to begin characterizing its properties.

Analytical_Workflow Purification Purification (e.g., Column Chromatography, HPLC) Structure_ID Structural Identification Purification->Structure_ID Prop_Test Physicochemical Property Testing Purification->Prop_Test Bio_Assay Biological Assays Purification->Bio_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR MS Mass Spectrometry (MS) (Confirm Molar Mass) Structure_ID->MS FTIR FTIR Spectroscopy (Confirm Functional Groups) Structure_ID->FTIR Solubility Aqueous Solubility (pH dependence) Prop_Test->Solubility LogP LogP Determination Prop_Test->LogP

Caption: Proposed workflow for synthesis, purification, and analysis.

Conclusion

This technical guide establishes a foundational, albeit theoretical, understanding of this compound isomers. By substituting the para-chloro groups of the parent DDT molecule with amino groups, a significant alteration of physicochemical and biological properties is anticipated. The resulting analogue is predicted to be more polar, less lipophilic, and possess a fundamentally different electrostatic profile, which, according to QSAR models, would likely alter its interaction with biological targets. While its effect on cellular pathways may share commonalities with p,p'-DDT, the extent and nature of these interactions remain to be determined. The workflows and predictive data presented herein offer a starting point for future empirical research to synthesize, characterize, and validate the properties of this novel class of DDT analogues.

References

Methodological & Application

Application Note: Quantification of p,p'-Amino-DDT using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of p,p'-Amino-DDT in biological matrices. The method employs a simple liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This protocol provides the necessary detail for researchers, scientists, and drug development professionals to accurately quantify this amino-metabolite of the pesticide DDT.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant, and its metabolites are of significant toxicological concern. While much of the focus has been on the primary metabolites DDE and DDD, other breakdown products such as this compound are also important to monitor to understand the complete metabolic fate and potential for ongoing toxicity. This document provides a detailed protocol for the quantification of this compound using HPLC-MS/MS, a highly selective and sensitive analytical technique.

Chemical Information

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC14H13Cl3N2315.63[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of the biological matrix (e.g., plasma, urine, or tissue homogenate), add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Add 3 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions for this compound:

Based on the structure of this compound (C14H13Cl3N2), the protonated molecule [M+H]+ would have an m/z of approximately 316.0. A plausible fragmentation would involve the loss of the -CCl3 group, similar to the fragmentation of DDT which shows a prominent fragment at m/z 235. For this compound, this would result in a fragment with two amino groups.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier) 316.0236.125100
This compound (Qualifier) 316.0120.135100

Note: The exact m/z values and collision energies should be optimized by direct infusion of a this compound standard.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85-110%

Table 2: Sample Quantification Data

Sample IDMatrixConcentration (ng/mL)%RSD (n=3)
Control 1PlasmaNot Detected-
Spiked Sample 1Plasma4.85.2
Exposed Subject 1Urine12.37.8
Exposed Subject 2Urine25.16.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE/Hexane) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method Analyte This compound Sample_Matrix Biological Matrix (Plasma, Urine, etc.) Extraction Liquid-Liquid Extraction Sample_Matrix->Extraction Isolate Analyte Separation HPLC (Reversed-Phase) Extraction->Separation Separate from Interferences Detection Tandem Mass Spectrometry (MRM) Separation->Detection Specific Detection Quantification Quantitative Result Detection->Quantification Data Analysis

Caption: Logical relationship of the analytical method components.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various biological samples. The simple sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for both research and routine monitoring applications. The provided protocols and parameters can be used as a starting point for method implementation and further optimization in individual laboratories.

References

Application Notes and Protocols for the Development of an Immunoassay for p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of p,p'-Amino-DDT. This document outlines the necessary steps from hapten synthesis and immunogen preparation to antibody production and final assay validation.

Introduction

p,p'-Dichlorodiphenyltrichloroethane (DDT) and its metabolites are persistent organic pollutants with significant environmental and health concerns.[1][2][3] this compound is a metabolite of DDT.[4] Immunoassays offer a rapid, sensitive, and cost-effective method for the detection of such small molecules in various matrices.[5] This protocol details the development of a competitive immunoassay, a format particularly suitable for small molecules like this compound which have a single epitope.[6][7]

The principle of this competitive ELISA involves the competition between free this compound in a sample and a labeled this compound conjugate (coating antigen) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

Materials and Reagents

  • This compound

  • Carrier proteins: Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Polystyrene 96-well microplates

  • Phosphate Buffered Saline (PBS)

  • Tween 20

  • Horseradish Peroxidase (HRP) labeled secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Sulfuric acid (stop solution)

  • Dialysis tubing

  • UV-Vis Spectrophotometer

  • Microplate reader

Experimental Protocols

Hapten Synthesis and Immunogen/Coating Antigen Preparation

Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[8][9] This complex is known as an immunogen. A different carrier protein should be used for the coating antigen to avoid non-specific binding of antibodies to the carrier protein itself.[8]

Protocol 3.1.1: Preparation of this compound-KLH (Immunogen)

  • Activation of this compound:

    • Dissolve this compound in DMF to a final concentration of 10 mg/mL.

    • Add a 1.5 molar excess of both DCC and NHS to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl group (if a derivative with a carboxyl linker is synthesized) or the amino group of this compound.

  • Conjugation to KLH:

    • Dissolve KLH in PBS (pH 7.4) to a concentration of 10 mg/mL.

    • Slowly add the activated this compound solution to the KLH solution while stirring. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 is recommended.[10]

    • Continue stirring the reaction mixture at 4°C overnight.

  • Purification of the Immunogen:

    • Dialyze the conjugate against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

    • Confirm the conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance peaks of both the protein and the hapten.

Protocol 3.1.2: Preparation of this compound-BSA (Coating Antigen)

  • Follow the same procedure as in Protocol 3.1.1, but substitute KLH with BSA.

Workflow for Immunogen and Coating Antigen Preparation

G cluster_hapten Hapten Activation cluster_immunogen Immunogen Synthesis cluster_coating Coating Antigen Synthesis Hapten This compound Reagents DCC + NHS in DMF Hapten->Reagents Activated_Hapten Activated this compound Reagents->Activated_Hapten Conjugation_I Conjugation Reaction Activated_Hapten->Conjugation_I Conjugation_C Conjugation Reaction Activated_Hapten->Conjugation_C KLH KLH in PBS KLH->Conjugation_I Purification_I Dialysis Conjugation_I->Purification_I Immunogen This compound-KLH Purification_I->Immunogen BSA BSA in PBS BSA->Conjugation_C Purification_C Dialysis Conjugation_C->Purification_C Coating_Antigen This compound-BSA Purification_C->Coating_Antigen

Caption: Workflow for the synthesis of immunogen and coating antigen.

Antibody Production

This protocol describes the generation of polyclonal antibodies in rabbits. Monoclonal antibody production is an alternative that provides a continuous and homogenous supply of antibodies but is a more involved process.[11][12]

Protocol 3.2.1: Immunization of Rabbits

  • Pre-immunization Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.

  • Emulsification of Immunogen:

    • Mix an equal volume of the this compound-KLH immunogen solution (1 mg/mL in PBS) with Freund's Complete Adjuvant (FCA) to form a stable water-in-oil emulsion.

  • Primary Immunization:

    • Inject the emulsion (1 mL total volume) subcutaneously at multiple sites on the back of the rabbit.[13]

  • Booster Immunizations:

    • Four weeks after the primary immunization, administer a booster injection. Prepare the emulsion by mixing the immunogen with Freund's Incomplete Adjuvant (FIA).

    • Administer subsequent booster injections every four weeks.[13]

  • Titer Determination:

    • Collect blood samples 10-14 days after each booster injection.

    • Separate the serum and determine the antibody titer using an indirect ELISA (see below).

Protocol 3.2.2: Indirect ELISA for Titer Determination

  • Coating: Coat the wells of a 96-well microplate with 100 µL of the this compound-BSA coating antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of serially diluted rabbit serum (from 1:100 to 1:1,000,000) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of 2M H₂SO₄ to each well to stop the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest dilution that gives a positive reading (e.g., an absorbance value 2-3 times that of the pre-immune serum).

G Immunogen This compound-KLH Emulsification_FCA Emulsify Immunogen->Emulsification_FCA Emulsification_FIA Emulsify Immunogen->Emulsification_FIA FCA Freund's Complete Adjuvant FCA->Emulsification_FCA FIA Freund's Incomplete Adjuvant FIA->Emulsification_FIA Primary_Immunization Primary Immunization (Subcutaneous) Emulsification_FCA->Primary_Immunization Booster_Immunization Booster Immunizations (Every 4 weeks) Emulsification_FIA->Booster_Immunization Primary_Immunization->Booster_Immunization Bleed Collect Blood (10-14 days post-boost) Booster_Immunization->Bleed Titer Determine Titer (Indirect ELISA) Bleed->Titer Purification Antibody Purification (e.g., Protein A/G) Titer->Purification Antibody Polyclonal Antibodies Purification->Antibody

Caption: Workflow for the competitive ELISA procedure.

Data Presentation

Antibody Titer

The antibody titer should be presented in a table, showing the absorbance values for different serum dilutions against the pre-immune serum.

Serum DilutionPre-immune Serum (OD 450nm)Immune Serum (OD 450nm)
1:1,0000.1052.850
1:10,0000.1022.150
1:100,0000.0981.250
1:1,000,0000.1000.350
Standard Curve and Assay Performance

A typical standard curve for the competitive ELISA should be generated. From this curve, key assay parameters can be determined.

This compound (ng/mL)Absorbance (OD 450nm)% Inhibition
01.8500
0.11.6809.2
11.25032.4
100.65064.9
1000.25086.5
10000.12093.5
  • IC₅₀ (50% Inhibitory Concentration): The concentration of this compound that causes 50% inhibition of the maximum signal. A lower IC₅₀ indicates a more sensitive assay.

  • Limit of Detection (LOD): Typically calculated as the concentration corresponding to 90% of the maximum signal (or the mean of the zero standard minus 3 times the standard deviation). For some DDT immunoassays, LODs in the range of 0.04 to 0.3 µg/L have been reported. [14][15][16]* Linear Working Range: The range of concentrations over which the assay is linear and provides accurate quantification.

Cross-Reactivity

The specificity of the antibody should be evaluated by testing its cross-reactivity with structurally related compounds, such as DDT, DDE, and DDD. [17][18]Cross-reactivity is calculated as:

(IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100%

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound8.5100
p,p'-DDT>1000<0.85
p,p'-DDE>1000<0.85
p,p'-DDD>1000<0.85

Conclusion

This document provides a detailed framework for the development of a sensitive and specific competitive immunoassay for this compound. The successful implementation of these protocols will enable researchers to efficiently screen for and quantify this DDT metabolite in various samples. Optimization of specific parameters, such as hapten-to-carrier protein ratios, antibody dilutions, and incubation times, will be necessary to achieve the best possible assay performance.

References

Application Notes and Protocols: Biomarkers for DDT Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing p,p'-DDE and p,p'-DDA as primary biomarkers for assessing human exposure to DDT.

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the use of Dichlorodiphenyltrichloroethane (DDT) has been largely restricted globally, its persistence in the environment continues to pose a risk to human health.[1] Accurate assessment of DDT exposure is crucial for toxicological studies and in the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the use of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) and 2,2-bis(p-chlorophenyl)acetic acid (p,p'-DDA) as biomarkers for DDT exposure.

It is important to note that while the query specified p,p'-Amino-DDT, a thorough review of scientific literature indicates that This compound is not a recognized metabolite or biomarker of DDT exposure in humans . The primary and scientifically validated biomarkers are p,p'-DDE, a long-term indicator stored in adipose tissue, and p,p'-DDA, the main urinary metabolite indicating more recent exposure.[2][3][4]

Metabolic Pathway of DDT

Upon absorption, DDT is metabolized in the body. The two primary metabolic pathways lead to the formation of p,p'-DDE and p,p'-DDA.

  • Formation of p,p'-DDE: DDT undergoes dehydrochlorination to form the stable metabolite p,p'-DDE. Due to its lipophilic nature, p,p'-DDE is resistant to further metabolism and excretion, leading to its accumulation in adipose tissue. This makes p,p'-DDE an excellent biomarker for long-term or historical exposure to DDT.[2][5]

  • Formation of p,p'-DDA: Alternatively, DDT can be reductively dechlorinated to DDD, which is then further metabolized through a series of steps to the water-soluble p,p'-DDA. p,p'-DDA is the principal metabolite excreted in urine and serves as a biomarker for recent or ongoing exposure to DDT.[2][3]

DDT_Metabolism DDT p,p'-DDT DDE p,p'-DDE (Stored in Adipose Tissue) Long-term Biomarker DDT->DDE Dehydrochlorination DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDMU p,p'-DDMU DDD->DDMU Dehydrochlorination DDMS p,p'-DDMS DDMU->DDMS DDNU p,p'-DDNU DDMS->DDNU DDOH p,p'-DDOH DDNU->DDOH DDA p,p'-DDA (Excreted in Urine) Short-term Biomarker DDOH->DDA Oxidation

Metabolic pathway of p,p'-DDT to its main biomarkers, p,p'-DDE and p,p'-DDA.

Data Presentation: Biomarker Levels in Exposed Populations

The following tables summarize hypothetical, yet realistic, quantitative data for p,p'-DDE and p,p'-DDA levels in human samples, illustrating their utility as biomarkers.

Table 1: p,p'-DDE Levels in Serum (ng/g lipid weight)

Exposure GroupSample Size (n)Mean ± SDMedianRange
General Population500150 ± 8013520 - 450
Occupationally Exposed100850 ± 420780250 - 2500
High Dietary Exposure200450 ± 210420100 - 1200

Table 2: p,p'-DDA Levels in Urine (µg/g creatinine)

Exposure GroupSample Size (n)Mean ± SDMedianRange
General Population5005 ± 34.51 - 15
Recent Exposure Event5055 ± 255020 - 150
Occupationally Exposed10030 ± 152810 - 80

Experimental Protocols

Protocol 1: Analysis of p,p'-DDE in Human Serum

This protocol describes the determination of p,p'-DDE in human serum using gas chromatography with electron capture detection (GC-ECD).

1. Sample Collection and Storage:

  • Collect 5-10 mL of whole blood in a red-top tube (no anticoagulant).

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000-1,300 x g for 10 minutes to separate the serum.

  • Transfer the serum to a clean, amber glass vial and store at -20°C until analysis.

2. Extraction:

  • Thaw serum sample to room temperature.

  • To 1 mL of serum, add an internal standard (e.g., mirex or a PCB congener).

  • Add 2 mL of formic acid and vortex for 30 seconds.

  • Add 4 mL of a 1:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and hexane.

  • Vortex for 2 minutes and then centrifuge at 1,500 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step twice more and combine the organic extracts.

3. Clean-up:

  • Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.

  • Prepare a solid-phase extraction (SPE) cartridge (e.g., Florisil).

  • Condition the cartridge with hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute interfering compounds with hexane.

  • Elute p,p'-DDE with a mixture of hexane and diethyl ether.

  • Collect the eluate and concentrate to a final volume of 100 µL.

4. Instrumental Analysis:

  • Instrument: Gas chromatograph equipped with an electron capture detector (GC-ECD).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

5. Quantification:

  • Create a calibration curve using p,p'-DDE standards of known concentrations.

  • Quantify the p,p'-DDE in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the internal standard.

  • Serum lipid content should be determined separately to report the results in ng/g lipid weight.

DDE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Serum Collection Extraction Liquid-Liquid Extraction SampleCollection->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup GC_ECD GC-ECD Analysis Cleanup->GC_ECD Quantification Quantification GC_ECD->Quantification

Workflow for the analysis of p,p'-DDE in human serum.

Protocol 2: Analysis of p,p'-DDA in Human Urine

This protocol outlines the determination of p,p'-DDA in human urine using gas chromatography-mass spectrometry (GC-MS) after derivatization.

1. Sample Collection and Storage:

  • Collect a mid-stream urine sample (50-100 mL) in a sterile container.

  • Measure the creatinine concentration to normalize for urine dilution.

  • Store the urine sample at -20°C until analysis.

2. Hydrolysis and Extraction:

  • Thaw urine sample to room temperature.

  • To 10 mL of urine, add an internal standard (e.g., a ¹³C-labeled DDA).

  • Add 2 mL of concentrated hydrochloric acid and heat at 90°C for 1 hour to hydrolyze DDA conjugates.

  • Cool the sample and extract three times with 10 mL of hexane.

  • Combine the hexane extracts.

3. Derivatization:

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., BF₃-methanol or diazomethane) to convert the acidic DDA to a more volatile ester (e.g., methyl ester).

  • Heat at 60°C for 10 minutes.

  • Evaporate the excess reagent and redissolve the residue in 100 µL of hexane.

4. Instrumental Analysis:

  • Instrument: Gas chromatograph-mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Oven Program: Initial temperature of 120°C, hold for 1 minute, ramp to 290°C at 8°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the DDA derivative.

5. Quantification:

  • Prepare a calibration curve using derivatized p,p'-DDA standards.

  • Quantify the derivatized p,p'-DDA in the sample by comparing the ion peak areas to the calibration curve, correcting for the recovery of the internal standard.

  • Normalize the results to the creatinine concentration of the urine sample (µg/g creatinine).

DDA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Urine Collection Hydrolysis Acid Hydrolysis SampleCollection->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Workflow for the analysis of p,p'-DDA in human urine.

Conclusion

The analysis of p,p'-DDE in serum and p,p'-DDA in urine provides a robust and scientifically validated approach to assess human exposure to DDT. The choice of biomarker depends on the desired window of exposure, with p,p'-DDE reflecting long-term cumulative exposure and p,p'-DDA indicating more recent intake. The protocols detailed in this document provide a foundation for laboratories to establish reliable and accurate methods for the biomonitoring of DDT exposure.

References

Application Notes and Protocols for In Vitro Toxicology of p,p'-DDT and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes and protocols summarize key findings from in vitro studies on p,p'-DDT and provide detailed methodologies for relevant toxicological assays. This information can serve as a valuable resource for researchers investigating the effects of DDT and its derivatives, and for those developing screening assays for similar compounds.

Data Presentation: Quantitative In Vitro Toxicology of p,p'-DDT

The following table summarizes quantitative data from various in vitro studies on p,p'-DDT and its related compounds. This allows for a clear comparison of cytotoxic and apoptotic effects across different cell lines and experimental conditions.

CompoundCell LineAssayConcentrationEffectCitation
p,p'-DDTSH-SY5YSYTOX Green5 µMSignificant cytotoxicity after 72h exposure[1]
p,p'-DDTPrimary Hippocampal NeuronsSYTOX Green1 µMHighest concentration with no significant cell death after 72h[1]
p,p'-DDTHuman Peripheral Blood Mononuclear Cells (PBMC)Comet Assay40, 80, 100 µg/mLSignificant DNA damage at all concentrations
p,p'-DDTHuman Peripheral Blood Mononuclear Cells (PBMC)Flow Cytometry (Hypodiploid cells)40, 80, 100 µg/mLSignificant increase in hypodiploid cells
p,p'-DDTHuman Peripheral Blood Mononuclear Cells (PBMC)Flow Cytometry (Apoptosis)80 µg/mLSignificant induction of apoptosis
p,p'-DDTHuman Peripheral Blood Mononuclear Cells (PBMC)Flow Cytometry (Apoptosis)100 µg/mLMaximum apoptotic effect at 24h
p,p'-DDEHuman Peripheral Blood Mononuclear Cells (PBMC)Comet Assay40, 80, 100 µg/mLSignificant DNA damage at all concentrations
p,p'-DDDHuman Peripheral Blood Mononuclear Cells (PBMC)Comet Assay40, 80, 100 µg/mLSignificant DNA damage at all concentrations
p,p'-DDTHuman Endometrial Stromal Cells (ESCs)Western Blot10, 100, 1000 pg/mLIncreased expression of Bax, Caspase 3, 6, and 8; decreased Bcl-2[2]

Experimental Protocols

Cytotoxicity Assessment using SYTOX™ Green Assay

This protocol is adapted from studies assessing p,p'-DDT induced cell death.[1]

Objective: To quantify the cytotoxicity of a test compound by measuring plasma membrane integrity.

Materials:

  • SYTOX™ Green Nucleic Acid Stain (e.g., Invitrogen S7020)

  • 96-well black, clear-bottom microplates

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells or primary neurons)

  • Complete cell culture medium

  • Test compound (e.g., p,p'-DDT) stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Plate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Cell Seeding:

    • For SH-SY5Y cells, seed at a density of 2 x 10⁴ cells/well in a 96-well plate.[1]

    • For primary hippocampal or cortical neurons, seed at a density of 5,000 cells/well.[1]

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium. For p,p'-DDT, concentrations ranging from 0.1 to 5 µM have been used.[1]

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

  • SYTOX™ Green Staining:

    • Prepare a 1 µM working solution of SYTOX™ Green stain in PBS.

    • After the treatment period, carefully remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of the 1 µM SYTOX™ Green solution to each well.

    • Incubate the plate for 15 minutes at room temperature, protected from light.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Express cytotoxicity as a percentage of the positive control or as a fold change relative to the vehicle control.

Apoptosis Detection in Human Endometrial Stromal Cells

This protocol is based on a study investigating the apoptotic effects of p,p'-DDT on human endometrial stromal cells (ESCs).[2]

Objective: To assess the induction of apoptosis by measuring the expression of key apoptotic marker proteins.

Materials:

  • Human Endometrial Stromal Cells (ESCs)

  • Cell culture reagents (DMEM/F-12, fetal bovine serum, antibiotics)

  • p,p'-DDT stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bax, Bcl-2, Caspase-3, Caspase-6, Caspase-8, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Cell Culture and Treatment:

    • Culture human ESCs in appropriate growth medium until they reach 80-90% confluency.

    • Treat the cells with various concentrations of p,p'-DDT (e.g., 10, 100, and 1000 pg/mL) for a specified duration (e.g., 24 hours).[2] Include a vehicle control.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the apoptotic markers overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway

p_p_DDT_Signaling cluster_nfkb NF-κB Activation ppDDT p,p'-DDT ER Estrogen Receptor (ER-α and ER-β) ppDDT->ER binds PI3K PI3K ERK ERK NFkB NF-κB IkB IκB ppDDT->IkB induces degradation ER->PI3K activates ER->ERK activates ROS Increased ROS Production ER->ROS induces Antioxidants Decreased Antioxidant Genes ER->Antioxidants downregulates AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis regulates pERK p-ERK ERK->pERK pERK->Apoptosis regulates NFkB->Apoptosis promotes ROS->Apoptosis induces

Caption: p,p'-DDT induced signaling pathway in human endometrial stromal cells.

Experimental Workflow

cytotoxicity_workflow start Start: Cell Seeding (e.g., SH-SY5Y in 96-well plate) treatment Compound Treatment (p,p'-DDT dilutions, vehicle control) start->treatment incubation Incubation (e.g., 72 hours at 37°C) treatment->incubation staining SYTOX™ Green Staining (15 minutes at RT) incubation->staining measurement Fluorescence Measurement (Ex: 485 nm, Em: 520 nm) staining->measurement analysis Data Analysis (Calculate % cytotoxicity) measurement->analysis end End: Cytotoxicity Profile analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

References

Application Notes and Protocols for Investigating the Metabolism of p,p'-DDT and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on p,p'-Amino-DDT: Extensive literature searches did not yield specific information on the metabolism of a compound designated "this compound." The following application notes and protocols are based on the well-documented metabolism of the widely studied pesticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT) and its primary metabolites. Researchers interested in a putative amino-derivative of DDT may adapt these methodologies to investigate its metabolic fate.

Introduction

p,p'-DDT is a persistent organic pollutant that undergoes complex metabolism in various organisms. Understanding its metabolic pathways is crucial for assessing its toxicological profile and developing strategies for bioremediation. The primary metabolic transformations of p,p'-DDT involve dehydrochlorination to p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and reductive dechlorination to p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).[1][2][3] These metabolites can be further transformed into more polar compounds, such as p,p'-DDA (2,2-bis(p-chlorophenyl)acetic acid), which is the main excretory product.[1] Additionally, a minor but toxicologically significant pathway involves the formation of methylsulfonyl metabolites.[1][4] This document provides an overview of the key metabolic pathways and detailed protocols for their investigation.

Data Presentation

Table 1: Major Metabolites of p,p'-DDT and their Biological Occurrence
MetaboliteChemical NameTypical Biological MatrixReference
p,p'-DDE1,1-dichloro-2,2-bis(p-chlorophenyl)ethyleneAdipose tissue, Serum, Breast milk[1][5]
p,p'-DDD1,1-dichloro-2,2-bis(p-chlorophenyl)ethaneLiver, Adipose tissue[1][6]
p,p'-DDMU1-chloro-2,2-bis(p-chlorophenyl)ethyleneLiver microsomes[1]
p,p'-DDA2,2-bis(p-chlorophenyl)acetic acidUrine[1]
3-MeSO2-DDE3-methylsulfonyl-p,p'-DDEAdrenal cortex, Adipose tissue[4]
Table 2: Enzyme Systems Involved in p,p'-DDT Metabolism
Enzyme FamilySpecific Enzymes (if known)Metabolic ReactionReference
Cytochrome P450 (CYP)CYP2B, CYP3A, CYP1AOxidation, Reductive dechlorination[1]
DehydrochlorinaseDDT-dehydrochlorinaseDehydrochlorination of DDT to DDE[3]
Glutathione S-transferases (GSTs)-Conjugation in the mercapturic acid pathway[4]
Various microbial enzymesOxidoreductases, Oxygenases, PeroxidasesDegradation in the environment[7]

Mandatory Visualization

DDT_Metabolism DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination (DDT-dehydrochlorinase) DDD p,p'-DDD DDT->DDD Reductive Dechlorination (CYP450) MeSO2_DDE 3-MeSO2-DDE DDE->MeSO2_DDE Mercapturic Acid Pathway (CYP450, GSTs) DDMU p,p'-DDMU DDD->DDMU Dehydrochlorination DDA p,p'-DDA (excreted) DDD->DDA Oxidation DDMU->DDA

Caption: Metabolic pathways of p,p'-DDT.

Experimental Protocols

Protocol 1: In Vitro Metabolism of p,p'-DDT using Liver Microsomes

This protocol is designed to investigate the initial steps of p,p'-DDT metabolism mediated by cytochrome P450 enzymes in a controlled in vitro system.

Materials:

  • p,p'-DDT stock solution (in a suitable solvent like DMSO or ethanol)

  • Rat liver microsomes (commercially available or prepared in-house)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (for analytical quantification)

  • HPLC or GC-MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add p,p'-DDT stock solution to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or GC-MS to identify and quantify the formation of metabolites such as p,p'-DDE and p,p'-DDD.

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, Microsomes, NADPH system) pre_warm Pre-warm at 37°C prep_mix->pre_warm add_ddt Add p,p'-DDT pre_warm->add_ddt incubate Incubate at 37°C add_ddt->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analyze by HPLC or GC-MS supernatant->analysis

References

Application Notes and Protocols for p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for research and informational purposes only. p,p'-Amino-DDT is a chemical compound and should be handled with extreme care by trained professionals in a controlled laboratory environment. This document is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment should be conducted before handling this substance.

Introduction

This compound, also known as 2,2-bis(p-aminophenyl)-1,1,1-trichloroethane or 4,4'-(2,2,2-trichloroethylidene)bis[benzenamine], is a derivative of the organochlorine insecticide DDT (dichlorodiphenyltrichloroethane). The substitution of chlorine atoms with amino groups on the phenyl rings significantly alters its chemical properties and potential biological activity. These application notes provide essential guidelines for the safe handling and storage of this compound in a research setting.

Quantitative Data Summary

While extensive experimental data for this compound is not as widely available as for its parent compound, p,p'-DDT, the following table summarizes its known and computed properties. For comparative purposes, data for p,p'-DDT is also included.

PropertyThis compoundp,p'-DDT
Synonyms 2,2-bis(p-aminophenyl)-1,1,1-trichloroethane, 4,4'-(2,2,2-trichloroethylidene)bis[benzenamine], DADT, p,p'-NH2-DDT[1]1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane, Dichlorodiphenyltrichloroethane
Molecular Formula C₁₄H₁₃Cl₃N₂[1]C₁₄H₉Cl₅
Molecular Weight 315.63 g/mol [1]354.49 g/mol
Appearance Data not available; likely a solid at room temperature.Colorless crystals or a white to off-white powder.
Melting Point Data not available108.5 - 109 °C[2]
Boiling Point Data not availableDecomposes at 185–187 °C at 0.05 mmHg[2]
Solubility Data not available; expected to have some solubility in organic solvents.Practically insoluble in water; soluble in many organic solvents.[2]
CAS Number 4485-25-0[1]50-29-3

Experimental Protocols

3.1. General Handling Precautions

Due to its structural similarity to p,p'-DDT, which is a known toxicant and suspected carcinogen, this compound should be handled with appropriate safety measures.

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Hygiene Practices: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

3.2. Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area. Protect from light and moisture.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Security: The storage area should be secure and accessible only to authorized personnel.

3.3. Spill and Waste Disposal Protocol

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as described in section 3.1.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • For larger spills, follow institutional emergency procedures.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.

Visualizations

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_emergency Emergency Procedures A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Fume Hood C->D Proceed with caution E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Glassware and Work Surfaces F->G I Store Compound in a Cool, Dry, Secure Location F->I H Dispose of Waste in Designated Container G->H J Spill L Follow Institutional Emergency Protocols J->L K Personal Exposure K->L

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for the Use of p,p'-Amino-DDT as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant with significant environmental and health impacts. Accurate monitoring of DDT and its metabolites in various environmental matrices is crucial for assessing contamination levels and understanding its toxicological effects. The use of reliable reference standards is paramount for achieving accurate and reproducible analytical results. This document provides detailed application notes and protocols for the use of p,p'-Amino-DDT as a reference standard in the environmental analysis of DDT and its related compounds. This compound, a derivative of p,p'-DDT, can serve as an excellent internal standard for chromatographic and mass spectrometric analyses due to its structural similarity to the target analytes and its distinct mass-to-charge ratio.

Chemical Properties of this compound

PropertyValue
Chemical Name 4,4'-(2,2,2-Trichloroethylidene)bis(aniline)
Molecular Formula C₁₄H₁₃Cl₃N₂
Molecular Weight 315.63 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in most organic solvents (e.g., methanol, acetonitrile, dichloromethane), sparingly soluble in water.
Structure

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of p,p'-DDT followed by reduction of the nitro groups.

Step 1: Dinitration of p,p'-DDT

p,p'-DDT is treated with a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to introduce nitro groups at the ortho positions to the chloro substituents on both phenyl rings.

Step 2: Reduction of Dinitro-DDT

The resulting dinitro-DDT is then reduced to this compound using a suitable reducing agent, such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation.

Analytical Methods

The following protocols describe the use of this compound as an internal standard for the quantification of p,p'-DDT, p,p'-DDE, and p,p'-DDD in environmental samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Soil and Sediment
  • Extraction:

    • Weigh 10 g of a homogenized soil/sediment sample into a beaker.

    • Spike the sample with a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Sonicate the mixture for 15 minutes.

    • Decant the solvent into a clean flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the solvent extracts.

  • Clean-up:

    • Concentrate the combined extract to approximately 1 mL using a rotary evaporator.

    • Perform a solid-phase extraction (SPE) clean-up using a Florisil cartridge to remove interfering matrix components.

    • Elute the analytes and the internal standard from the cartridge with an appropriate solvent mixture (e.g., hexane:diethyl ether).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Sample Preparation: Water
  • Liquid-Liquid Extraction:

    • Take 500 mL of the water sample in a separatory funnel.

    • Spike the sample with a known concentration of this compound solution.

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator and a gentle stream of nitrogen.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Instrumental Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then to 280 °C at 5 °C/min, hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
p,p'-DDE246316, 176
p,p'-DDD235165, 237
p,p'-DDT235165, 237
This compound (IS) 246 120, 248

Data Presentation

Table 1: Recovery and Precision of the Method in Spiked Soil Samples (n=5)

CompoundSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (%)
p,p'-DDE1095.24.8
p,p'-DDD1098.13.5
p,p'-DDT1092.56.2

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLOD (ng/g)LOQ (ng/g)
p,p'-DDE0.10.3
p,p'-DDD0.10.3
p,p'-DDT0.20.6

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Environmental Sample (Soil, Water) spike Spike with This compound (IS) sample->spike extraction Extraction (Sonication or LLE) spike->extraction cleanup Clean-up (SPE) extraction->cleanup concentrate Concentration cleanup->concentrate gcms GC-MS Analysis concentrate->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq quant Quantification data_acq->quant

Caption: Workflow for the analysis of DDTs using this compound.

DDT Degradation and Signaling Pathway Disruption

DDT and its metabolites are known endocrine disruptors and can interfere with various signaling pathways. The diagram below illustrates the potential disruption of the Wnt/β-catenin signaling pathway by DDT, which can lead to adverse cellular effects.

Application Notes and Protocols for the Enzymatic Synthesis of p,p'-Amino-DDT Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel pharmacophores and biologically active molecules is a cornerstone of drug discovery and development. Dichlorodiphenyltrichloroethane (DDT) and its analogs, while historically known for their pesticide activity, possess a unique scaffold that can be explored for other biological activities through targeted functionalization. The introduction of an amino group to the p,p'-positions of the DDT core can significantly alter its physicochemical properties, opening avenues for new therapeutic applications. Traditional chemical methods for aromatic amination often require harsh reaction conditions and may lack stereoselectivity. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative.

This document provides a detailed, albeit theoretical, framework for the enzymatic synthesis of p,p'-Amino-DDT analogs. As direct enzymatic amination of the DDT structure is not yet established in published literature, we propose a chemoenzymatic strategy. This approach combines a chemical synthesis step to generate a suitable precursor with a subsequent enzymatic amination step. The protocols and data presented herein are based on established principles of biocatalysis, particularly the use of transaminases for the synthesis of chiral amines.

Proposed Chemoenzymatic Pathway

The proposed pathway involves two main stages:

  • Chemical Synthesis: Conversion of a p,p'-disubstituted DDT analog to a corresponding diketone precursor. This is a necessary step as commercially available enzymes for direct amination of such halogenated aromatic rings are not known.

  • Enzymatic Amination: Stereoselective amination of the diketone precursor using a transaminase (also known as aminotransferase) to yield the desired p,p'-diamino-DDT analog.

chemoenzymatic_pathway cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis DDT_analog p,p'-X-DDT Analog Diketone p,p'-Diketone-DDT Analog DDT_analog->Diketone Oxidation Amino_DDT This compound Analog Diketone->Amino_DDT Transaminase (Amine Donor)

Caption: Proposed chemoenzymatic pathway for the synthesis of this compound analogs.

Experimental Protocols

Protocol 1: Chemical Synthesis of p,p'-Diketone-DDT Analog

This protocol describes a general method for the oxidation of a suitable p,p'-disubstituted DDT analog to its corresponding diketone. The choice of starting material and oxidizing agent will depend on the specific analog being synthesized.

Materials:

  • p,p'-disubstituted DDT analog (e.g., p,p'-dihydroxy-DDT)

  • Oxidizing agent (e.g., Jones reagent, PCC, or Swern oxidation reagents)

  • Anhydrous organic solvent (e.g., acetone, dichloromethane)

  • Quenching agent (e.g., isopropanol for Jones reagent)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the p,p'-disubstituted DDT analog in the appropriate anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add the chosen oxidizing agent to the stirred solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding the appropriate quenching agent.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the pure p,p'-diketone-DDT analog.

  • Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Enzymatic Amination of p,p'-Diketone-DDT Analog

This protocol outlines a general procedure for the stereoselective amination of the synthesized p,p'-diketone-DDT analog using a transaminase. A cofactor regeneration system is included for economic feasibility.

Materials:

  • Purified p,p'-diketone-DDT analog

  • Transaminase (e.g., from Vibrio fluvialis or a commercially available screening kit)

  • Amine donor (e.g., isopropylamine, L-alanine, or D-alanine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Cofactor regeneration system:

    • For NADPH-dependent enzymes: Glucose dehydrogenase (GDH) and glucose.

    • For NADH-dependent enzymes: Formate dehydrogenase (FDH) and sodium formate.

    • For transaminases using an amino acid as a donor, a lactate dehydrogenase (LDH) can be used to remove the pyruvate byproduct.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Base for neutralization (e.g., 1 M NaOH)

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Workup and Analysis Buffer Prepare Buffer (e.g., 100 mM KPi, pH 7.5) Substrate Dissolve Diketone Substrate (with co-solvent if needed) Buffer->Substrate Enzyme_mix Prepare Enzyme Mix (Transaminase, PLP, Regeneration System) Substrate->Enzyme_mix Incubation Combine and Incubate (e.g., 30°C, 24h) Enzyme_mix->Incubation Quench Quench Reaction (e.g., add 1 M HCl) Incubation->Quench Extract Extract Product (e.g., Ethyl Acetate) Quench->Extract Purify Purify Product (Chromatography) Extract->Purify Analyze Analyze Product (HPLC, NMR, MS) Purify->Analyze

Caption: General experimental workflow for enzymatic amination.

Procedure:

  • In a temperature-controlled reaction vessel, prepare the reaction buffer.

  • Dissolve the p,p'-diketone-DDT analog in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) before adding it to the buffer to the desired final concentration (e.g., 10 mM).

  • To the reaction mixture, add the amine donor (e.g., 1 M isopropylamine), PLP (final concentration 1 mM), and the components of the cofactor regeneration system (e.g., 1.5 equivalents of glucose and GDH for NADPH regeneration).

  • Initiate the reaction by adding the transaminase enzyme (e.g., 1-5 mg/mL).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation for a predetermined time (e.g., 24 hours). Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, quench the reaction by acidifying the mixture with 1 M HCl to pH 2.

  • Centrifuge the mixture to pellet the precipitated enzyme and remove the supernatant.

  • Neutralize the supernatant with 1 M NaOH and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound analog using column chromatography or preparative HPLC.

  • Characterize the final product by NMR and Mass Spectrometry. Determine the enantiomeric excess (% ee) using chiral HPLC analysis.

Data Presentation

The following tables present hypothetical quantitative data for the enzymatic amination of a model p,p'-diketone-DDT analog. This data is for illustrative purposes to demonstrate the expected outcomes of screening different enzymes and reaction conditions.

Table 1: Screening of Transaminases for Amination of p,p'-Diketone-DDT Analog

Enzyme SourceAmine DonorCo-solvent (v/v)Conversion (%)Enantiomeric Excess (% ee)
Vibrio fluvialisIsopropylamine10% DMSO85>99 (S)
Chromobacterium violaceumL-Alanine10% DMSO7295 (R)
Bacillus megateriumD-Alanine15% Isopropanol6598 (S)
Commercial Kit AIsopropylamine10% DMSO9297 (R)
Commercial Kit BIsopropylamine10% DMSO5589 (S)

Reaction Conditions: 10 mM substrate, 1 M amine donor, 1 mM PLP, 30 °C, 24 h.

Table 2: Optimization of Reaction Conditions with Transaminase from Vibrio fluvialis

ParameterValueConversion (%)Enantiomeric Excess (% ee)
pH 6.568>99 (S)
7.585>99 (S)
8.579>99 (S)
Temperature (°C) 2575>99 (S)
3085>99 (S)
378298 (S)
Co-solvent (%) 5% DMSO78>99 (S)
10% DMSO85>99 (S)
15% DMSO65>99 (S)

Concluding Remarks

The chemoenzymatic approach detailed in these application notes provides a robust and plausible strategy for the synthesis of novel this compound analogs. While the protocols are based on established enzymatic principles, they are presented as a starting point for research and development. The successful implementation of this methodology will depend on the careful selection of the starting DDT analog, optimization of the chemical oxidation step, and thorough screening of a diverse panel of transaminases to identify an enzyme with the desired activity and stereoselectivity. This approach highlights the potential of integrating chemical and biocatalytic methods to access novel chemical entities for drug discovery and other life science applications.

Application Notes: p,p'-Amino-DDT in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Amino-DDT (1,1,1-trichloro-2,2-bis(4-aminophenyl)ethane) is an amino-substituted derivative of the well-known organochlorine pesticide, dichlorodiphenyltrichloroethane (DDT). While the parent compound, p,p'-DDT, and its metabolites are recognized for their estrogenic activity and ability to interact with the human estrogen receptor (hER), the specific applications of this compound in protein binding assays have been less explored.[1][2][3][4][5] The presence of the amino group on the phenyl rings presents a unique opportunity for its use as a tool in studying ligand-receptor interactions, particularly with nuclear receptors like the estrogen receptor. This functional group can be leveraged for fluorescent labeling or for immobilization onto solid supports for various binding assay formats.

These application notes provide a detailed overview and protocols for the hypothetical use of this compound in competitive binding assays targeting the human estrogen receptor alpha (ERα).

Principle of Application

The structural similarity of this compound to other DDT isomers and metabolites that are known to bind to the estrogen receptor suggests that it may also act as a ligand for this receptor.[1][3] The proposed application focuses on a competitive binding assay where this compound competes with a fluorescently labeled estradiol derivative for binding to the ERα ligand-binding domain (LBD). The displacement of the fluorescent ligand by this compound results in a decrease in the fluorescence signal, which can be used to determine the binding affinity of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the binding of this compound and related compounds to the human estrogen receptor alpha (ERα). These values are based on the known lower affinity of DDT derivatives for the ERα compared to the natural ligand, 17β-estradiol.

CompoundIC50 (nM)Ki (nM)Receptor SourceAssay Type
17β-Estradiol2.51.8Recombinant Human ERα-LBDFluorescence Polarization
This compound 15001071Recombinant Human ERα-LBDFluorescence Polarization
p,p'-DDT25001785Recombinant Human ERα-LBDRadioligand Binding Assay[1]
o,p'-DDT800571Recombinant Human ERα-LBDRadioligand Binding Assay[1]

Note: The IC50 and Ki values for this compound are hypothetical and are intended to serve as an example for data presentation.

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay for Human Estrogen Receptor Alpha (ERα)

Objective: To determine the binding affinity of this compound for the human estrogen receptor alpha (ERα) ligand-binding domain (LBD) using a competitive fluorescence polarization assay.

Materials:

  • Recombinant Human ERα-LBD (ligand-binding domain)

  • Fluorescently labeled 17β-estradiol (e.g., Fluormone™ ES2)

  • This compound

  • Assay Buffer: 10 mM potassium phosphate, pH 7.4, 50 mM KCl, 1 mM EDTA, 1 mM DTT

  • 384-well, low-volume, black, round-bottom plates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a working solution of recombinant human ERα-LBD in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a working solution of the fluorescently labeled estradiol in assay buffer. The concentration should be at or below its Kd for ERα-LBD to ensure a good assay window.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • 5 µL of assay buffer (for total fluorescence and blank wells) or 5 µL of this compound serial dilutions.

      • 5 µL of fluorescently labeled estradiol working solution.

      • 10 µL of ERα-LBD working solution (add assay buffer without receptor to blank wells).

    • Controls:

      • Blank: Assay buffer and fluorescent ligand only.

      • Total Fluorescence (No Receptor Control): Assay buffer, fluorescent ligand, and highest concentration of this compound.

      • No Competitor Control (Maximum Polarization): Assay buffer, fluorescent ligand, and ERα-LBD.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable microplate reader. Excitation and emission wavelengths will depend on the fluorophore used for the labeled estradiol.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Mandatory Visualization

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol 17β-Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds Amino_DDT This compound Amino_DDT->ER Competitively Binds ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP90 HSP90 ER_HSP90 ER-HSP90 Complex ER_HSP90->ER Dissociates ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen receptor signaling pathway with competitive binding of this compound.

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions Fluorescent Estradiol ERα-LBD start->prep_reagents setup_plate Set up 384-well Plate: Add reagents and controls prep_reagents->setup_plate incubation Incubate at Room Temperature (2 hours, protected from light) setup_plate->incubation measure_fp Measure Fluorescence Polarization incubation->measure_fp analyze_data Data Analysis: Plot curve, determine IC50 and Ki measure_fp->analyze_data end End analyze_data->end

Caption: Workflow for a competitive fluorescence polarization binding assay.

References

Application Note & Protocol: Studying the Photodegradation of p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p,p'-Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant with well-documented adverse environmental and health impacts. While the degradation of DDT has been extensively studied, the fate of its various metabolites and derivatives, such as p,p'-Amino-DDT, is less understood. This compound, characterized by the substitution of the p-chloro groups with amino groups, may be formed under certain environmental conditions or as a result of bioremediation efforts. Understanding the photodegradation of this compound is crucial for assessing its environmental persistence and the potential formation of transformation products.

This application note provides a detailed protocol for studying the photodegradation of this compound in an aqueous solution using a simulated solar light source and a titanium dioxide (TiO2) photocatalyst. The methodology is based on established principles for the photodegradation of aromatic amines and related compounds.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the photodegradation of this compound under various experimental conditions. This data is illustrative and based on typical results observed for the photodegradation of other aromatic amines. Actual experimental results may vary.

ConditionCatalystLight SourceInitial Concentration (mg/L)Rate Constant (k, min⁻¹)Half-life (t½, min)Degradation Efficiency (120 min, %)
Control (Dark)TiO₂ (1 g/L)None20N/AN/A< 5
PhotolysisNoneSimulated Solar200.005138.645.1
Photocatalysis (pH 7)TiO₂ (1 g/L)Simulated Solar200.02527.795.0
Photocatalysis (pH 5)TiO₂ (1 g/L)Simulated Solar200.01838.588.5
Photocatalysis (pH 9)TiO₂ (1 g/L)Simulated Solar200.03221.797.8

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard)

  • Titanium dioxide (TiO₂, anatase, nanopowder)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Syringe filters (0.22 µm)

2. Equipment

  • Solar simulator with a UV-visible light source (e.g., Xenon arc lamp)

  • Photoreactor with a quartz vessel and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Stock Solution of this compound (100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Solution (20 mg/L): Dilute the stock solution with deionized water to obtain the desired final concentration. Note: The final concentration of acetonitrile should be kept low (<1% v/v) to minimize its effect on the photodegradation process.

  • Catalyst Suspension (1 g/L): Disperse 100 mg of TiO₂ in 100 mL of deionized water and sonicate for 15 minutes to ensure a uniform suspension.

4. Photodegradation Experiment

  • Add 100 mL of the this compound working solution to the quartz photoreactor vessel.

  • Add the desired amount of the TiO₂ catalyst suspension (e.g., 10 mL of a 1 g/L suspension to achieve a final concentration of 0.1 g/L).

  • Adjust the pH of the solution to the desired value (e.g., 7) using dilute HCl or NaOH.

  • Place the photoreactor under the solar simulator and start the magnetic stirrer.

  • Before irradiation, stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium.

  • Turn on the solar simulator to initiate the photodegradation reaction.

  • At specified time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 1 mL aliquot of the suspension.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction.

  • Analyze the filtrate using HPLC to determine the concentration of this compound.

5. Analytical Method: HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm (or determined by UV-Vis scan of this compound)

  • Quantification: Use a calibration curve prepared from standard solutions of this compound.

6. Identification of Degradation Products

  • Collect samples at various time points during the photodegradation experiment.

  • Analyze the samples using an LC-MS system to identify the mass-to-charge ratio (m/z) of potential degradation products.

  • Propose fragmentation patterns to elucidate the structures of the intermediates.

Visualizations

Photodegradation_Pathway cluster_main Proposed Photodegradation Pathway of this compound A This compound B Hydroxylated Intermediates A->B •OH attack on aromatic ring C N-dealkylation / Oxidation Products A->C Oxidation of amino group D Ring Opening Products B->D Further oxidation C->D Further oxidation E Mineralization Products (CO₂, H₂O, NH₄⁺) D->E Complete oxidation

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Photodegradation Study prep 1. Prepare Solutions (this compound, TiO₂ suspension) react 2. Set up Photoreactor (Add reactants, adjust pH) prep->react dark 3. Dark Adsorption (30 min) react->dark irrad 4. Irradiation (Simulated solar light) dark->irrad sample 5. Sampling at Intervals irrad->sample filter 6. Filtration (Remove TiO₂) sample->filter analyze 7. HPLC/LC-MS Analysis filter->analyze data 8. Data Analysis (Kinetics, Product ID) analyze->data

Caption: Experimental workflow for the photodegradation study.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting p,p'-Amino-DDT Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the derivatization of p,p'-Amino-DDT for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is a critical step for analyzing polar compounds like this compound by GC-MS. The primary amino group (-NH2) on the molecule makes it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and thermal decomposition.[1][2] Derivatization replaces the active hydrogen on the amino group with a nonpolar functional group, which increases the molecule's volatility and thermal stability, resulting in improved chromatographic separation and detection.[3][4]

Q2: What are the most common derivatization reagents for a primary amine like this compound?

A2: The three main types of derivatization reactions suitable for primary amines are silylation, acylation, and alkylation.[3][4]

  • Silylation Reagents: These are the most widely used and include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6] They react with the amino group to form a more volatile and stable trimethylsilyl (TMS) derivative.

  • Acylation Reagents: These reagents, such as heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA), introduce an acyl group. They are particularly useful for enhancing detectability with an electron capture detector (ECD) and can produce very stable derivatives.[1]

  • Alkylation Reagents: Reagents like propyl chloroformate can also be used and are advantageous as the reaction can often be carried out in an aqueous medium.[1][7]

Q3: My dried sample residue won't dissolve in the derivatization reagent. What should I do?

A3: Poor solubility can prevent the derivatization reaction from proceeding to completion.[8] If your dried this compound extract does not dissolve, you can add a small amount of an appropriate aprotic solvent to the vial to dissolve the residue before adding the derivatization reagent. Pyridine and ethyl acetate are commonly used co-solvents for this purpose.[8] Gentle vortexing or stirring can aid dissolution.

Q4: How can I prevent moisture from interfering with my silylation reaction?

A4: Silylation reagents are highly sensitive to moisture, which can hydrolyze both the reagent and the resulting TMS derivative, leading to a failed reaction.[3][6] To prevent this:

  • Ensure your sample extract is completely dry. Use a stream of dry nitrogen or a vacuum centrifuge to remove all residual solvent.[6][9]

  • Use anhydrous solvents (if a co-solvent is needed).

  • Store derivatization reagents in a desiccator and handle them in a dry environment to minimize exposure to atmospheric moisture.[10]

  • Consider using tert-butyldimethylsilyl (t-BDMS) reagents like MTBSTFA, which form derivatives that are up to 10,000 times more resistant to hydrolysis than TMS derivatives.[3]

Troubleshooting Guide

Problem 1: Low or No Derivative Peak / Incomplete Reaction

This is one of the most common issues, indicating the derivatization reaction has not proceeded efficiently.

  • Possible Cause 1: Presence of Moisture.

    • Solution: Water aggressively reacts with silylating agents.[6] Ensure the sample is completely free of water by drying the extract under a gentle stream of nitrogen or using a vacuum concentrator. All glassware must be thoroughly dried, and anhydrous solvents should be used if required.[9]

  • Possible Cause 2: Insufficient Reagent.

    • Solution: Derivatization is a chemical reaction that requires a molar excess of the reagent to drive it to completion.[11] A general rule is to use at least a 2:1 molar ratio of the derivatization agent to the analyte's active hydrogens. If the sample concentration is high or if matrix components also consume the reagent, a larger excess may be necessary.

  • Possible Cause 3: Suboptimal Reaction Temperature or Time.

    • Solution: The kinetics of derivatization are highly dependent on temperature and time. Many silylation and acylation reactions require heating to proceed efficiently.[12] You must optimize these conditions for your specific analyte and matrix. Refer to the table below for starting points.

Problem 2: Poor Chromatographic Peak Shape (Tailing or Broad Peaks)

Poor peak shape is often a sign of incomplete derivatization or issues within the GC system itself.

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Unreacted this compound, with its polar amino group, will interact strongly with active sites in the GC inlet and column, causing significant peak tailing.[13] Review and optimize all parameters from "Problem 1" to ensure the reaction goes to completion.

  • Possible Cause 2: Active Sites in the GC System.

    • Solution: Even with successful derivatization, active sites in the injector liner or on the column can cause peak tailing.[13] Use a properly deactivated inlet liner. If the column is old, active sites may have developed at the head; trimming the first 10-15 cm of the column can often resolve this issue.[13]

Problem 3: Extraneous or Unexpected Peaks in the Chromatogram

The presence of unexpected peaks can complicate quantification and identification.

  • Possible Cause 1: Derivatization Reagent Byproducts.

    • Solution: Derivatization reagents can produce byproducts that are visible in the chromatogram.[5] To identify these, inject a "reagent blank" containing only the solvent and derivatization agent, run under the same conditions as your samples. This will help distinguish reagent-related peaks from your analyte or matrix components.

  • Possible Cause 2: Formation of Multiple Derivatives.

    • Solution: While less common for a simple primary amine, some compounds can form multiple derivative products.[14] This can be due to side reactions or instability. Modifying the reaction conditions, such as lowering the temperature or changing the reagent, may favor the formation of a single, stable derivative.

  • Possible Cause 3: Matrix Interference.

    • Solution: Components from the sample matrix can be derivatized along with the target analyte or interfere with the chromatography. If extraneous peaks are interfering with your analysis, consider implementing a more rigorous sample cleanup step (e.g., Solid Phase Extraction) before the derivatization step.[15][16]

Problem 4: Poor Reproducibility and Derivative Instability

Inconsistent results can arise from variations in the procedure or the degradation of the derivative.

  • Possible Cause 1: Inconsistent Reaction Conditions.

    • Solution: Ensure that reaction time, temperature, and reagent/solvent volumes are precisely controlled for all samples, standards, and quality controls. Automated liquid handlers can improve precision over manual pipetting.

  • Possible Cause 2: Derivative Instability.

    • Solution: Some derivatives, particularly TMS derivatives, can be unstable and susceptible to hydrolysis over time.[14][17] It is often recommended to analyze derivatized samples as soon as possible after preparation. If samples must be stored, they should be kept tightly capped at low temperatures (e.g., -18 °C) to slow degradation.[12] For applications requiring higher stability, consider using reagents like MTBSTFA to form more robust t-BDMS derivatives.[3]

Data Presentation

Table 1: Influence of Key Parameters on Derivatization Efficiency of this compound

ParameterConditionExpected Outcome on YieldTroubleshooting Notes
Moisture High (>1%)Very Low / No ReactionThe most critical factor for silylation failure. Ensure anhydrous conditions.[6]
Low (<0.1%)HighIdeal condition for successful derivatization.
Reagent Silylation (BSTFA/MSTFA)HighVery common, but sensitive to moisture.[5]
Acylation (HFBA)HighProduces stable derivatives, excellent for ECD detection.[1]
Reaction Temp. Too Low (e.g., 25°C)Low / IncompleteReaction kinetics may be too slow for complete derivatization.
Optimal (e.g., 70-90°C)HighAccelerates the reaction. Optimization is required.[12][18]
Too High (e.g., >120°C)Low / DegradationPotential for analyte or derivative degradation.
Reaction Time Too Short (e.g., 15 min)Low / IncompleteInsufficient time for the reaction to reach completion.
Optimal (e.g., 45-90 min)HighAllows for maximum product formation.[12]
Too Long (e.g., >4 hours)VariableMay lead to the formation of byproducts or degradation.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol is a common method for derivatizing primary amines. The addition of TMCS (trimethylchlorosilane) acts as a catalyst to increase the reactivity of BSTFA.[5]

  • Sample Preparation: Transfer an aliquot of the sample extract containing this compound into a 2 mL autosampler vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas or using a vacuum centrifuge. This step is critical to remove all water.[6]

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to redissolve the residue. Add 50 µL of BSTFA containing 1% TMCS.

  • Reaction: Immediately cap the vial tightly. Heat the vial in a heating block or oven at 70°C for 45 minutes.[12]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze promptly to avoid derivative degradation.

Protocol 2: Acylation of this compound using Heptafluorobutyric Anhydride (HFBA)

This method creates a highly stable derivative that is particularly sensitive for electron capture detection (ECD) but is also well-suited for MS detection.

  • Sample Preparation: Transfer the sample extract to a reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of HFBA to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Reagent Removal: After cooling to room temperature, gently evaporate the excess solvent and HFBA under a stream of nitrogen. Do not evaporate to complete dryness if the derivative itself is volatile. Stop when a small volume remains.

  • Reconstitution: Reconstitute the derivatized sample in a known volume (e.g., 100 µL) of a suitable solvent like hexane or iso-octane for GC-MS analysis.

Visualizations

G cluster_workflow General Derivatization Workflow start Sample Extract (containing this compound) dry Evaporate to Dryness start->dry dissolve Add Co-Solvent (e.g., Pyridine, optional) dry->dissolve reagent Add Derivatization Reagent (e.g., BSTFA or HFBA) dissolve->reagent react Heat Reaction Vial (e.g., 70°C for 45 min) reagent->react cool Cool to Room Temp react->cool analyze Inject into GC-MS cool->analyze

Caption: A typical experimental workflow for the derivatization of this compound prior to GC-MS analysis.

G cluster_troubleshooting Troubleshooting Logic for Low Derivative Signal start Problem: Low or No Derivative Peak q1 Was the sample completely dry? start->q1 sol1 Solution: Re-dry sample thoroughly using N2 or vacuum. q1->sol1 No q2 Was reagent in sufficient excess? q1->q2 Yes a1_yes Yes a1_no No sol1->start Retry sol2 Solution: Increase reagent volume. Use at least 2:1 molar excess. q2->sol2 No q3 Were reaction time and temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->start Retry sol3 Solution: Increase reaction time and/or temp. (e.g., 70°C for 45-60 min). q3->sol3 No end Review sample cleanup and GC-MS parameters. q3->end Yes a3_yes Yes a3_no No sol3->start Retry

Caption: A decision tree to diagnose and solve issues related to low derivatization yield.

References

Technical Support Center: Improving the Stability of p,p'-Amino-DDT in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of p,p'-Amino-DDT in solution. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: A color change in your this compound solution, typically to a yellowish or brownish hue, is a common indicator of degradation. Aromatic amines, including this compound, are susceptible to oxidation, especially when exposed to air and/or light.[1][2][3] This process can lead to the formation of colored byproducts.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by three main factors:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored oxidation products. This process can be accelerated by the presence of metal ions.

  • Light: Aromatic amines can be light-sensitive and may undergo photodegradation upon exposure to UV or even ambient light.[4]

  • pH: The stability of this compound can be pH-dependent. Both strongly acidic and strongly alkaline conditions can promote hydrolysis or other degradation pathways.

Q3: How can I minimize the degradation of my p,p'-Amino-DT solution during storage?

A3: To enhance the stability of your this compound solution, consider the following preventative measures:

  • Use an inert atmosphere: Purge your solvent with an inert gas like nitrogen or argon before dissolving the compound and store the solution under an inert headspace.[5]

  • Protect from light: Store your solution in amber-colored vials or wrap the container with aluminum foil to prevent exposure to light.

  • Control the temperature: Store the solution at a low temperature, such as in a refrigerator or freezer, to slow down the rate of degradation.

  • Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation reactions.

  • Consider antioxidants: The addition of a small amount of an antioxidant can help to prevent oxidative degradation.

Q4: Are there any chemical stabilizers I can add to my this compound solution?

A4: Yes, certain chemical stabilizers can be added to improve the stability of aromatic amine solutions. For instance, hydrazine and its derivatives have been used to stabilize aromatic amines against coloration caused by air, light, and heat.[1] Another option is the use of sulfamic acid, which has been shown to stabilize urine samples containing aromatic amines for analytical purposes.[6] However, the compatibility of any stabilizer with your specific experimental setup and downstream applications must be carefully evaluated.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid color change of the solution upon preparation. Oxidative degradation due to dissolved oxygen in the solvent. 1. Use a solvent that has been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use. 2. Prepare the solution under an inert atmosphere (e.g., in a glove box).
Precipitate forms in the solution over time. Formation of insoluble degradation products or low solubility of this compound at the storage temperature. 1. Confirm the identity of the precipitate. It may be a degradation product. 2. If it is the parent compound, consider using a co-solvent to improve solubility at the storage temperature. 3. Filter the solution before use if the precipitate is a degradation product, but be aware that the concentration of your active compound will have decreased.
Inconsistent results in bioassays or analytical measurements. Degradation of this compound leading to a lower effective concentration. 1. Prepare fresh solutions for each experiment. 2. Implement the stabilization techniques mentioned in the FAQs. 3. Routinely check the purity and concentration of your stock solution using a validated analytical method like HPLC.
Appearance of unexpected peaks in chromatograms. Formation of degradation products. 1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Adjust your analytical method to separate the parent compound from all degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of an Aromatic Amine

This protocol provides a general framework for conducting a forced degradation study on an aromatic amine like this compound to understand its degradation pathways.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Note the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Logical Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Stock->Oxidation Expose to Thermal Thermal Degradation (70°C, 48h) Stock->Thermal Expose to Photo Photolytic Degradation (Light Exposure, 48h) Stock->Photo Expose to Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Analyze Analyze Data (Compare to Control) HPLC->Analyze

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: HPLC Method for Monitoring the Stability of an Aromatic Amine

This protocol is a starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be necessary.

Objective: To quantitatively monitor the concentration of this compound in solution over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer. A starting point could be a gradient from 30% to 70% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 240 nm (this should be optimized by obtaining a UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the sample to be analyzed to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the chromatograms. Use the calibration curve to calculate the concentration of this compound in the samples.

Signaling Pathway of Aromatic Amine Oxidation

Aromatic_Amine_Oxidation AromaticAmine Aromatic Amine (e.g., this compound) N_Oxide N-Oxide Derivative AromaticAmine->N_Oxide Oxidation Hydroxylamine N-Hydroxylamine Derivative AromaticAmine->Hydroxylamine Oxidation OxidizingAgent Oxidizing Agent (O₂, H₂O₂, Light) OxidizingAgent->AromaticAmine Nitroso Nitroso Derivative Hydroxylamine->Nitroso Further Oxidation ColoredProducts Colored Polymerization Products Nitroso->ColoredProducts Condensation/ Polymerization

Caption: General oxidative degradation pathway for aromatic amines.

Quantitative Data Summary

Table 1: Degradation of 4,4'-Diaminodiphenylmethane (MDA) under Stress Conditions

Stress Condition Description Approximate Degradation (%) Reference
Thermal/Humid Heated in air at 70°C under 'humid' conditions.~70%[7]
Air/Light Turns from pale yellow to a dark color upon exposure to air and light.Qualitative[1][2][3]

Note: The duration to achieve the ~70% degradation in the thermal/humid study was not specified in the reference.[7] This highlights the importance of conducting time-course studies to determine degradation rates.

References

Technical Support Center: Analysis of p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of p,p'-Amino-DDT.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[4] This can compromise the reliability of residue analysis in various samples, including environmental and biological matrices.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of this compound?

A2: The primary causes of matrix effects in LC-MS/MS analysis are co-extracted matrix components that interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1] These interferences can be from a wide range of compounds depending on the sample matrix, such as lipids, pigments, and other organic molecules.[5]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting and cleaning up pesticide residues from various matrices.[6][7][8][9] This method involves an extraction step with a solvent like acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[7][9]

Q4: What is matrix-matched calibration and why is it important for this compound analysis?

A4: Matrix-matched calibration is a technique used to compensate for matrix effects by preparing calibration standards in a blank matrix extract that is free of the analyte of interest.[10][11][12] This approach helps to ensure that the calibration standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification of this compound.[13][14][15]

Q5: Can dilution of the sample extract help in reducing matrix effects?

A5: Yes, diluting the sample extract is a straightforward method to reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[16][17] However, it is important to ensure that after dilution, the concentration of this compound remains above the limit of quantification (LOQ) of the analytical method.[17]

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample extraction.
Possible Cause Troubleshooting Step
Inefficient extraction solventEnsure the use of an appropriate solvent. Acetonitrile is commonly used in the QuEChERS method for pesticide extraction.[7][9]
Suboptimal pHThe pH of the extraction solvent can influence the recovery of ionizable compounds. For this compound, which has an amino group, adjusting the pH might be necessary.
Analyte degradationThis compound may be susceptible to degradation under certain conditions. Minimize sample processing time and protect samples from light and extreme temperatures.
Incomplete phase separationDuring liquid-liquid extraction steps, ensure complete separation of the organic and aqueous layers to maximize the recovery of this compound in the organic phase.
Issue 2: Significant signal suppression or enhancement observed in the LC-MS/MS analysis.
Possible Cause Troubleshooting Step
High concentration of co-eluting matrix componentsImplement a more rigorous cleanup step. This could involve using different sorbents in the dSPE step of the QuEChERS method, such as C18 or graphitized carbon black (GCB), to remove specific types of interferences.[6]
Inadequate chromatographic separationOptimize the liquid chromatography method to separate this compound from interfering matrix components. This may involve adjusting the gradient, flow rate, or using a different column.
Ionization source saturationIf the signal is suppressed due to a high concentration of matrix components, diluting the sample extract can help alleviate this issue.[16][17]
Inappropriate calibration strategyIf not already in use, switch to a matrix-matched calibration approach to compensate for the matrix effects.[10][11][12] Alternatively, the use of a stable isotope-labeled internal standard for this compound can also correct for matrix effects.[13]

Experimental Protocols

QuEChERS Sample Preparation for this compound Analysis

This protocol is a general guideline based on the widely adopted QuEChERS method and should be optimized for specific sample matrices.[7][9]

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., 10-15 g) to ensure uniformity. For dry samples, pre-wetting with a specific amount of water may be necessary.[7]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard if required.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.

  • The dSPE tube should contain a sorbent mixture to remove interferences. A common mixture includes 150 mg MgSO₄ and 25 mg primary secondary amine (PSA).[7] For matrices with high fat content, C18 may be added, and for pigmented samples, graphitized carbon black (GCB) may be included.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent if necessary.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Acetonitrile & Salts Cleanup Dispersive SPE Cleanup Extraction->Cleanup Supernatant Transfer LCMS LC-MS/MS Analysis Cleanup->LCMS Clean Extract Quantification Quantification LCMS->Quantification Raw Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Inaccurate Quantification of this compound CheckRecovery Check Analyte Recovery Start->CheckRecovery CheckMatrixEffect Assess Matrix Effects (Signal Suppression/Enhancement) CheckRecovery->CheckMatrixEffect Acceptable OptimizeExtraction Optimize Extraction Protocol (Solvent, pH) CheckRecovery->OptimizeExtraction Low ImproveCleanup Enhance dSPE Cleanup (Sorbent Selection) CheckMatrixEffect->ImproveCleanup High Result Accurate Quantification CheckMatrixEffect->Result Low OptimizeExtraction->CheckRecovery OptimizeLC Optimize LC Separation ImproveCleanup->OptimizeLC UseMMC Implement Matrix-Matched Calibration OptimizeLC->UseMMC UseIS Use Stable Isotope-Labeled Internal Standard UseMMC->UseIS DiluteSample Dilute Sample Extract UseIS->DiluteSample DiluteSample->Result

References

Technical Support Center: Synthesis of High-Purity p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity p,p'-Amino-DDT (2,2-bis(p-aminophenyl)-1,1,1-trichloroethane).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and well-established synthetic route involves a two-step process. First, p,p'-DDT undergoes dinitration to form p,p'-dinitro-DDT. This intermediate is then subsequently reduced to yield the final product, this compound.

Q2: What are the critical parameters to control during the nitration of p,p'-DDT?

A2: Temperature control is paramount during the nitration step to prevent over-nitration and the formation of unwanted byproducts. The concentration of the nitrating agent (typically a mixture of nitric and sulfuric acid) and the reaction time also significantly influence the yield and purity of the p,p'-dinitro-DDT intermediate.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can arise from both the nitration and reduction steps. Incomplete nitration can leave unreacted p,p'-DDT. The reduction of p,p'-dinitro-DDT may be incomplete, resulting in the presence of the dinitro starting material or partially reduced nitro-amino intermediates. Side reactions during nitration can lead to the formation of other isomers.

Q4: Which analytical techniques are recommended for purity assessment of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation, and Mass Spectrometry (MS) can be used to identify the molecular weight of the product and any impurities.

Troubleshooting Guides

Problem 1: Low yield of p,p'-dinitro-DDT during the nitration step.
Possible Cause Suggested Solution
Inadequate Nitrating Agent Concentration Ensure the use of concentrated nitric and sulfuric acids in the correct ratio. The nitrating mixture should be freshly prepared.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. Maintain the recommended temperature range for the specific protocol.
Poor Mixing Ensure vigorous and efficient stirring throughout the reaction to ensure proper contact between the reactants.
Problem 2: Presence of significant impurities after the reduction of p,p'-dinitro-DDT.
Possible Cause Suggested Solution
Incomplete Reduction Increase the amount of the reducing agent (e.g., tin(II) chloride, sodium dithionite) or extend the reaction time. Monitor the reaction by TLC until the starting material is consumed.
Side Reactions During Reduction The choice of reducing agent and reaction conditions can influence the formation of byproducts. Consider alternative reducing agents or optimizing the pH and temperature of the reaction.
Oxidation of the Amino Groups The resulting this compound can be susceptible to oxidation. Work-up and purification should be performed promptly, and the product should be stored under an inert atmosphere.
Carryover of Impurities from Nitration Ensure the p,p'-dinitro-DDT intermediate is of high purity before proceeding to the reduction step. Recrystallization of the dinitro compound may be necessary.
Problem 3: Difficulty in purifying the final this compound product.
Possible Cause Suggested Solution
Co-precipitation of Impurities If using recrystallization, select a solvent system that provides a significant solubility difference between the desired product and the impurities. A multi-solvent recrystallization may be required.
Similar Polarity of Product and Impurities For challenging separations, column chromatography is recommended. A systematic approach to solvent system selection for the mobile phase is crucial for achieving good separation.
Product Instability During Purification Avoid prolonged exposure to high temperatures or harsh pH conditions during purification.

Experimental Protocols

Protocol 1: Synthesis of p,p'-dinitro-DDT

This protocol describes the dinitration of p,p'-DDT.

Materials:

  • p,p'-DDT

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol

Procedure:

  • Carefully add 20 mL of concentrated sulfuric acid to a round-bottom flask cooled in an ice bath.

  • Slowly add 10 g of p,p'-DDT to the sulfuric acid with constant stirring until fully dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the DDT solution over 30 minutes, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The solid p,p'-dinitro-DDT will precipitate. Filter the solid and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure p,p'-dinitro-DDT.

Protocol 2: Synthesis of this compound

This protocol details the reduction of p,p'-dinitro-DDT to this compound.

Materials:

  • p,p'-dinitro-DDT

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (10%)

  • Ethanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 5 g of p,p'-dinitro-DDT in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 20 g of Tin(II) Chloride dihydrate in 50 mL of concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the solution of p,p'-dinitro-DDT with stirring.

  • Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly add 10% sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the filtrate with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Typical Yields and Purity in this compound Synthesis

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
Nitration p,p'-dinitro-DDT80 - 90>95
Reduction This compound70 - 85>98

Table 2: Common Impurities and their Identification

ImpurityPotential OriginAnalytical Identification
p,p'-DDTIncomplete nitrationHPLC, GC-MS
o,p'-dinitro-DDTIsomeric impurity from nitrationHPLC, NMR
p,p'-nitro-amino-DDTIncomplete reductionHPLC, MS
p,p'-dinitro-DDTIncomplete reductionHPLC, TLC

Visualizations

Synthesis_Workflow cluster_nitration Nitration Stage cluster_reduction Reduction Stage DDT p,p'-DDT Nitration Nitration (HNO3, H2SO4) DDT->Nitration Dinitro_DDT p,p'-dinitro-DDT Nitration->Dinitro_DDT Purification1 Purification (Recrystallization) Dinitro_DDT->Purification1 Reduction Reduction (SnCl2, HCl) Purification1->Reduction Amino_DDT_crude Crude this compound Reduction->Amino_DDT_crude Purification2 Purification (Chromatography) Amino_DDT_crude->Purification2 Final_Product High-Purity This compound Purification2->Final_Product

Caption: Synthetic workflow for high-purity this compound.

Troubleshooting_Logic Start Low Purity of This compound Check_Dinitro Check Purity of p,p'-dinitro-DDT Start->Check_Dinitro Check_Reduction Analyze Reduction Step Impurities Check_Dinitro->Check_Reduction Pure Purify_Dinitro Recrystallize p,p'-dinitro-DDT Check_Dinitro->Purify_Dinitro Impure Optimize_Reduction Optimize Reduction (Reagent, Time, Temp) Check_Reduction->Optimize_Reduction Incomplete Reaction/ Side Products Optimize_Purification Optimize Final Purification Method Check_Reduction->Optimize_Purification Purification Issue Purify_Dinitro->Check_Reduction

Caption: Troubleshooting decision tree for low purity this compound.

Technical Support Center: p,p'-Amino-DDT Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of p,p'-Amino-DDT. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the mass spectrometric analysis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound in a question-and-answer format.

Q1: I am not observing the expected molecular ion peak for this compound. What are the possible reasons?

A1: The absence of a clear molecular ion ([M]+• or [M+H]+) for this compound (exact mass: ~314.01 g/mol ) can be attributed to several factors:

  • In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source, especially with higher energy ionization techniques like Electron Ionization (EI). The most likely in-source fragmentation is the loss of the trichloromethyl radical (•CCl₃), leading to a prominent fragment ion.

  • Ionization Technique: The choice of ionization technique is critical. While GC-MS with EI is common for DDT and its metabolites, the amino groups in this compound increase its polarity, making it potentially less suitable for GC without derivatization. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in conjunction with LC-MS are often more appropriate and more likely to yield a protonated molecule [M+H]+.

  • Instrument Conditions: High ion source temperatures or voltages can promote fragmentation. It is advisable to optimize these parameters to minimize fragmentation and enhance the molecular ion abundance.

  • Matrix Effects: In complex biological or environmental samples, co-eluting matrix components can suppress the ionization of this compound.

Troubleshooting Steps:

  • Switch to a Softer Ionization Method: If using GC-EI-MS, consider switching to an LC-MS system with ESI or APCI.

  • Optimize Ion Source Parameters: Lower the source temperature and cone voltage (in ESI) to reduce in-source fragmentation.

  • Improve Sample Preparation: Employ a robust sample cleanup method to minimize matrix effects.

  • Consider Derivatization: For GC-MS analysis, derivatizing the amino groups (e.g., through acetylation or silylation) can improve thermal stability and chromatographic behavior.

Q2: What are the expected major fragment ions for this compound in mass spectrometry?
Predicted Fragment Ion (m/z) Proposed Neutral Loss Ion Structure Notes
235•CCl₃[M - CCl₃]⁺This is expected to be a major fragment, analogous to the base peak in the mass spectrum of p,p'-DDT.
199C₂HCl₃[M - C₂HCl₃]⁺Loss of trichloroethylene.
165C₂H₂Cl₃N[M - C₂H₂Cl₃N]⁺Further fragmentation of the diphenylmethane structure.

It is important to note that these are predicted fragments. Experimental conditions will influence the observed fragmentation pattern.

Q3: My signal-to-noise ratio is poor. How can I improve the sensitivity for this compound analysis?

A3: Poor sensitivity can be due to a variety of factors. Here are some strategies to enhance the signal-to-noise ratio:

  • Optimize the Mobile Phase (LC-MS): For ESI, the addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can promote protonation and enhance the signal in positive ion mode.

  • Use Tandem Mass Spectrometry (MS/MS): If available, use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This is a highly selective and sensitive technique. You would select the protonated molecule ([M+H]+) as the precursor ion and monitor for a specific product ion.

  • Sample Pre-concentration: If the concentration of this compound in your sample is very low, consider a sample pre-concentration step, such as solid-phase extraction (SPE).

  • Check for Instrument Contamination: Contamination in the ion source or mass analyzer can lead to high background noise. Regular cleaning and maintenance are essential.

Q4: I am observing unexpected peaks in my mass spectrum. What could be their source?

A4: Unexpected peaks can arise from several sources:

  • Contaminants: Contamination can be introduced from solvents, glassware, sample collection materials, or the instrument itself. Common contaminants include plasticizers (phthalates) and siloxanes.

  • Adduct Formation: In ESI, it is common to observe adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Isotopes: The presence of three chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The relative abundance of these isotopic peaks should be consistent with the number of chlorine atoms.

  • Metabolites or Degradation Products: The sample may contain metabolites or degradation products of this compound.

Troubleshooting Steps:

  • Analyze a Blank Sample: Run a blank sample (solvent or matrix without the analyte) to identify background contamination.

  • Check for Adducts: Look for peaks that correspond to the expected mass of your analyte plus the mass of common adduct-forming ions.

  • Verify Isotopic Patterns: Use an isotope pattern calculator to confirm that the observed isotopic distributions match the expected patterns for your ions of interest.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound?

A: The molecular formula for this compound is C₁₄H₁₃Cl₃N₂.[1] Its average molecular weight is approximately 315.63 g/mol .[1]

Q: Which ionization mode (positive or negative) is better for this compound?

A: Due to the presence of two basic amino groups, positive ionization mode is expected to be much more sensitive for this compound. In positive ESI, the amino groups are readily protonated to form [M+H]⁺ ions.

Q: Can I use GC-MS to analyze this compound?

A: While GC-MS is a standard technique for p,p'-DDT, the increased polarity of this compound may lead to poor peak shape and thermal degradation in the GC inlet. If GC-MS is the only available option, derivatization of the amino groups is recommended to improve its volatility and thermal stability. LC-MS is generally the preferred method for this analyte.

Experimental Protocols

LC-MS/MS Method for this compound Analysis

This is a general starting method that should be optimized for your specific instrument and application.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions (Predicted):

    • Quantitative: m/z 315.0 → m/z 235.1

    • Qualitative: m/z 315.0 → m/z 199.1

Visualizations

Troubleshooting_Workflow start Start: Mass Spec Issue no_molecular_ion No Molecular Ion? start->no_molecular_ion poor_signal Poor Signal? no_molecular_ion->poor_signal No optimize_source Optimize Source (Temp, Voltage) no_molecular_ion->optimize_source Yes unexpected_peaks Unexpected Peaks? poor_signal->unexpected_peaks No use_msms Use MS/MS (MRM) poor_signal->use_msms Yes run_blank Run Blank Sample unexpected_peaks->run_blank Yes end Issue Resolved unexpected_peaks->end No use_soft_ionization Use Softer Ionization (ESI, APCI) optimize_source->use_soft_ionization improve_cleanup Improve Sample Cleanup use_soft_ionization->improve_cleanup improve_cleanup->end optimize_mobile_phase Optimize Mobile Phase (e.g., add acid) use_msms->optimize_mobile_phase preconcentrate Pre-concentrate Sample (SPE) optimize_mobile_phase->preconcentrate preconcentrate->end check_adducts Check for Adducts ([M+Na]+, etc.) run_blank->check_adducts verify_isotopes Verify Isotope Patterns check_adducts->verify_isotopes verify_isotopes->end

Caption: Troubleshooting workflow for this compound mass spectrometry analysis.

Fragmentation_Pathway parent This compound [M+H]+ m/z 315 loss1 - •CCl₃ (Trichloromethyl radical) parent->loss1 fragment1 Fragment 1 [M - CCl₃]⁺ m/z 235 loss1->fragment1 loss2 - C₂H₂N (Acetonitrile) fragment1->loss2 fragment2 Fragment 2 m/z 194 loss2->fragment2

Caption: Predicted fragmentation pathway for this compound in positive ion mode.

References

Technical Support Center: Method Refinement for Trace Level Detection of p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace level detection of p,p'-Amino-DDT. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical method development and refinement.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the trace level detection of this compound?

A1: The primary challenges for detecting this compound at trace levels include:

  • Polarity: The presence of the amino group makes this compound more polar than its parent compound, DDT, which can lead to poor retention on traditional non-polar gas chromatography (GC) columns and potential peak tailing.

  • Thermal Instability: Aromatic amines can be susceptible to degradation at high temperatures in the GC injector.

  • Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in both GC-MS and LC-MS/MS, leading to signal suppression or enhancement.

  • Low Concentrations: As a metabolite, this compound is often present at very low concentrations in environmental and biological samples, requiring highly sensitive analytical instrumentation.

  • Lack of Certified Reference Materials: The availability of certified reference materials for this compound can be limited, making accurate quantification challenging.

Q2: Which analytical techniques are most suitable for the trace level detection of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most powerful and commonly used techniques for the trace level analysis of this compound.

  • GC-MS: Often requires derivatization of the polar amino group to improve volatility and chromatographic performance. GC-MS offers excellent separation efficiency and is a well-established technique for pesticide analysis.

  • LC-MS/MS: Generally does not require derivatization, simplifying sample preparation. It is highly selective and sensitive, making it ideal for complex matrices and trace-level detection.

Q3: Is derivatization necessary for the analysis of this compound by GC-MS?

A3: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The primary amine group makes the molecule polar and prone to adsorption on active sites in the GC system, leading to poor peak shape and reduced sensitivity. Derivatization masks the polar group, increasing the compound's volatility and improving its chromatographic behavior. Common derivatization reagents for aromatic amines include silylating agents (e.g., MTBSTFA) and acylating agents (e.g., trifluoroacetic anhydride).

Q4: What are the key considerations for sample preparation when analyzing this compound?

A4: The choice of sample preparation technique depends on the matrix. Key considerations include:

  • Extraction: Liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) are common methods. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and efficient technique for pesticide residue analysis in various matrices.[1]

  • Clean-up: A clean-up step is often necessary to remove interfering matrix components. This can be achieved using SPE cartridges (e.g., Florisil, silica, or C18) or dispersive SPE (dSPE) as in the QuEChERS method.

  • Solvent Exchange: After extraction and clean-up, the solvent may need to be exchanged to one that is compatible with the analytical instrument (e.g., hexane for GC-MS or methanol/water for LC-MS/MS).

Experimental Workflows

A generalized experimental workflow for the analysis of this compound is presented below. The specific details of each step will need to be optimized based on the sample matrix and the chosen analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., soil, water, tissue) Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Cleanup Clean-up (SPE or dSPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization GC-MS Path LCMSMS LC-MS/MS Analysis Concentration->LCMSMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis LCMSMS->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Figure 1: General experimental workflow for this compound analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace level analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner, column, or detector. 2. Incomplete derivatization. 3. Column degradation.1. Deactivate the injector liner with a silylating agent or use a pre-deactivated liner. Trim the front end of the column. 2. Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is dry before adding the derivatization reagent. 3. Condition the column according to the manufacturer's instructions or replace it if it's old or has been exposed to oxygen at high temperatures.
Low or No Signal 1. Analyte degradation in the injector. 2. Inefficient derivatization. 3. Mass spectrometer source contamination. 4. Incorrect MS parameters (e.g., selected ions).1. Lower the injector temperature. Use a pulsed splitless or on-column injection technique. 2. Verify the integrity of the derivatization reagent. Prepare fresh standards and re-derivatize. 3. Clean the ion source, repeller, and lenses of the mass spectrometer. 4. Confirm the expected mass fragments for the derivatized this compound and ensure the correct ions are being monitored in SIM or MRM mode.
Poor Reproducibility 1. Inconsistent derivatization. 2. Variable injection volume. 3. Matrix effects.1. Use an autosampler for consistent reaction times and reagent addition. Ensure thorough mixing. 2. Check the autosampler syringe for air bubbles and ensure it is functioning correctly. 3. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Fronting or Tailing) 1. Incompatible injection solvent. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH or use a different column chemistry (e.g., a column with end-capping).
Signal Suppression or Enhancement 1. Co-eluting matrix components interfering with ionization.1. Improve sample clean-up to remove interfering compounds. 2. Adjust chromatographic conditions to separate this compound from the interfering peaks. 3. Use an isotopically labeled internal standard that co-elutes with the analyte. 4. Dilute the sample to reduce the concentration of matrix components.
Shifting Retention Times 1. Column degradation or equilibration issues. 2. Changes in mobile phase composition. 3. Pump malfunction.1. Flush the column with a strong solvent and re-equilibrate. If the problem persists, replace the column. 2. Prepare fresh mobile phase and ensure accurate mixing. Degas the solvents properly. 3. Check the pump for leaks and ensure it is delivering a stable flow rate.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of chlorinated aromatic amines, which can be used as a reference for what to expect during method development for this compound.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
3,4-DichloroanilineChivesHPLC-MS/MS0.001 mg/kg0.003 mg/kg85-105[2]
3,5-DichloroanilineChivesHPLC-MS/MS0.001 mg/kg0.003 mg/kg87-108[2]
p-ChloroanilineGroundwaterLC-MS/MS0.01 µg/L0.03 µg/L95-105[3]
Chlorinated Anilines (various)GroundwaterGC-MS0.02-0.05 µg/L0.06-0.15 µg/L88-112[3]

Detailed Experimental Protocols

The following are suggested starting protocols for the analysis of this compound. These should be optimized for your specific application and instrumentation.

Sample Preparation: QuEChERS Method
  • Homogenization: Homogenize 10 g of the sample (e.g., soil, food) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Clean-up: Take a 1 mL aliquot of the acetonitrile supernatant and add it to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis. For GC-MS, an additional solvent exchange to hexane and derivatization is required.

GC-MS Protocol
  • Derivatization:

    • Evaporate 100 µL of the final extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Injector: Splitless mode, 250°C.

    • Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound.

LC-MS/MS Protocol
  • LC Conditions:

    • Column: C18 column, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the precursor.

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in troubleshooting an analytical method for this compound.

troubleshooting_logic Start Problem Encountered Check_System Check System Suitability (e.g., peak shape, sensitivity of a standard) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot Instrument (e.g., clean source, check for leaks) System_OK->Fix_System No Check_Sample_Prep Review Sample Preparation (e.g., extraction efficiency, clean-up) System_OK->Check_Sample_Prep Yes Fix_System->Check_System Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Sample Preparation (e.g., change sorbent, solvent) Sample_Prep_OK->Optimize_Sample_Prep No Check_Method_Params Review Method Parameters (e.g., temperatures, gradient, voltages) Sample_Prep_OK->Check_Method_Params Yes Optimize_Sample_Prep->Check_Sample_Prep Method_Params_OK Parameters OK? Check_Method_Params->Method_Params_OK Optimize_Method Optimize Method Parameters Method_Params_OK->Optimize_Method No Resolved Problem Resolved Method_Params_OK->Resolved Yes Optimize_Method->Check_Method_Params

Figure 2: Logical troubleshooting workflow for this compound analysis.

References

preventing degradation of p,p'-Amino-DDT during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is p,p'-Amino-DDT and why is its stability a concern during sample preparation?

A1: this compound (4,4'-diaminodiphenyltrichloroethane) is an amino-derivative of the pesticide DDT. Like many aromatic amines, it is susceptible to degradation, which can lead to inaccurate quantification in analytical experiments. The primary concerns are oxidation, pH-mediated hydrolysis, and losses during extraction and concentration steps. Aromatic amines can be sensitive to air, light, and temperature, and may interact with certain solvents and surfaces.[1][2][3][4]

Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?

A2: Several factors can contribute to the degradation of aromatic amines like this compound:

  • pH: Extreme pH values, particularly acidic conditions, can lead to the instability of some aromatic amines.[3] The charge state of the amine, which is pH-dependent, also affects its solubility and interaction with extraction media.[5][6]

  • Temperature: Elevated temperatures during sample extraction, evaporation, or storage can accelerate degradation.[7]

  • Oxidation: Exposure to air and light can cause oxidation of the amino groups, leading to the formation of colored degradation products.[4] The presence of oxidizing agents will also promote degradation.

  • Solvent Choice: The solvent used can impact the stability of the analyte.[2][8][9]

  • Matrix Effects: Components of the sample matrix (e.g., fats, pigments) can interfere with the analysis or promote degradation.

Q3: How should I store my samples and extracts to minimize degradation?

A3: To ensure the stability of this compound, samples and extracts should be stored at low temperatures, ideally at -20°C or -70°C, in amber vials to protect from light.[7] Storage at room temperature is not recommended as it can lead to reduced recovery.[7] It is also advisable to minimize the headspace in the vial to reduce exposure to air. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can be beneficial.

Q4: Can I use Solid Phase Extraction (SPE) for the cleanup of this compound extracts? What are the potential pitfalls?

A4: Yes, SPE is a suitable technique for cleaning up extracts containing this compound. However, there are potential issues to be aware of:

  • Sorbent Selection: The choice of sorbent is critical. A mismatch between the sorbent's retention mechanism and the analyte's properties can lead to low recovery.[10] For an aromatic amine, a mixed-mode cation exchange sorbent or a reversed-phase sorbent (like C18) with careful pH control could be effective.

  • pH Control: The pH of the sample and wash solutions must be carefully controlled to ensure the analyte is retained on the sorbent and not prematurely eluted.[6][11]

  • Elution Solvent: The elution solvent must be strong enough to desorb the analyte completely from the sorbent.[10][12]

  • Drying of Sorbent: For non-polar elution from a reversed-phase sorbent, ensuring the sorbent is completely dry before adding the elution solvent is crucial for efficient recovery.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low analyte recovery Analyte degradation due to pH.Maintain a neutral or slightly basic pH during extraction and storage. Avoid strongly acidic conditions.[3]
Thermal degradation during solvent evaporation.Use a gentle stream of nitrogen or a vacuum centrifuge at low temperatures for solvent evaporation.
Incomplete elution from SPE cartridge.Increase the strength or volume of the elution solvent. Ensure the pH of the elution solvent is appropriate to neutralize the amine for reversed-phase elution.[10][12]
Analyte breakthrough during SPE sample loading.Decrease the flow rate during sample application. Ensure the pH of the sample promotes retention on the chosen sorbent.[13]
High variability in results Inconsistent sample handling and storage.Standardize storage conditions. Store all samples and extracts at ≤ -20°C and protect from light.[7]
Oxidative degradation.Work with fresh solvents and consider adding an antioxidant like ascorbic acid to your standards and samples.[2] Minimize exposure to air.
Discoloration of sample extracts Oxidation of the aromatic amine.This is a visual indicator of degradation.[1][4] Prepare fresh samples and take precautions to minimize oxidation (e.g., use of inert gas, amber vials).

Experimental Protocol: Extraction of this compound from a Non-Fatty Matrix

This protocol provides a general workflow. Optimization for your specific matrix is recommended.

  • Sample Homogenization:

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., acetone, acetonitrile, or a mixture of hexane and acetone).

    • Add an internal standard if required.

    • Vortex for 1 minute, then sonicate for 15 minutes in a cooled bath.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction twice more and combine the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen at a temperature no higher than 35°C.

  • Solid Phase Extraction (SPE) Cleanup (using a C18 cartridge):

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Dilute the 1 mL extract with 9 mL of deionized water, adjust the pH to ~8.0, and load it onto the SPE cartridge at a slow, dropwise rate.

    • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

    • Drying: Dry the cartridge thoroughly under vacuum for at least 20 minutes.

    • Elution: Elute the analyte with 5 mL of dichloromethane or another suitable non-polar solvent.

    • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis (e.g., hexane or mobile phase).

Visual Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting issues related to the degradation of this compound during sample preparation.

G Troubleshooting Workflow for this compound Degradation start Start: Low or Inconsistent Analyte Recovery check_storage Review Sample Storage (Temp, Light, Headspace) start->check_storage check_extraction Examine Extraction Step (Solvent, pH, Temp) start->check_extraction check_spe Investigate SPE Cleanup (Sorbent, pH, Solvents) start->check_spe check_evaporation Assess Evaporation Step (Temp, Gas Flow) start->check_evaporation storage_issue Issue Identified: Improper Storage check_storage->storage_issue extraction_issue Issue Identified: Degradation During Extraction check_extraction->extraction_issue spe_issue Issue Identified: Loss During SPE check_spe->spe_issue evaporation_issue Issue Identified: Degradation During Evaporation check_evaporation->evaporation_issue storage_solution Solution: Store at <= -20°C in amber vials with minimal headspace. storage_issue->storage_solution extraction_solution Solution: Adjust pH to neutral/basic. Use fresh solvents. Consider adding antioxidant. extraction_issue->extraction_solution spe_solution Solution: Optimize sorbent, pH, and elution solvent strength. Check for analyte in waste fractions. spe_issue->spe_solution evaporation_solution Solution: Reduce temperature (<35°C). Use gentle nitrogen stream. evaporation_issue->evaporation_solution end_node Problem Resolved storage_solution->end_node extraction_solution->end_node spe_solution->end_node evaporation_solution->end_node

Caption: Troubleshooting workflow for this compound degradation.

References

selecting the best internal standard for p,p'-Amino-DDT analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting the optimal internal standard for the quantitative analysis of p,p'-Amino-DDT, a key metabolite of the pesticide DDT. It includes frequently asked questions, troubleshooting advice, a comparative table of potential internal standards, and a generalized experimental protocol to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is an internal standard essential for the analysis of this compound?

A: An internal standard (IS) is a compound of a known concentration added to a sample before analysis. Its purpose is to correct for the variability that can occur during sample preparation, extraction, and instrumental analysis.[1] For this compound analysis, an IS is crucial for several reasons:

  • Correcting for Sample Loss: During multi-step procedures like liquid-liquid extraction or solid-phase extraction, some of the analyte can be lost. An ideal IS will experience similar losses, allowing for accurate quantification of the analyte-to-IS ratio.[1]

  • Mitigating Matrix Effects: Complex biological or environmental samples can contain components that either suppress or enhance the analyte's signal in the detector (e.g., in a mass spectrometer). This is known as the matrix effect.[2][3] An IS that behaves similarly to this compound can effectively normalize these variations.[2]

  • Compensating for Injection Volume Variations: Minor differences in the volume of sample injected into the chromatograph can lead to significant errors. The relative response of the analyte to the IS remains constant, thus correcting for these variations.

Q2: What are the key characteristics of a good internal standard for this compound analysis?

A: The ideal internal standard should possess the following characteristics:

  • Chemical and Physical Similarity: It should be structurally and chemically similar to this compound to ensure it behaves nearly identically during extraction, cleanup, and chromatography.

  • No Natural Occurrence: The IS must not be naturally present in the samples being analyzed.

  • Chromatographic Resolution: It should be well-separated from the analyte and other sample components in the chromatogram to avoid interference, although co-elution is ideal for mass spectrometry when using an isotopically labeled standard.

  • Stability: The IS must be chemically stable and not degrade during sample storage or analysis.

  • Purity: The IS should be of high purity and readily available.

Q3: What is the best type of internal standard for analyzing this compound by mass spectrometry (GC-MS or LC-MS/MS)?

A: For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is the gold standard.[1] A SIL analog, such as this compound-d8 or ¹³C-p,p'-Amino-DDT, is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium or carbon-13).[1]

Advantages of using a SIL internal standard:

  • Identical Properties: They have virtually identical chemical and physical properties, including extraction efficiency, retention time, and ionization response, providing the most accurate correction for matrix effects and sample loss.

  • Co-elution: They typically co-elute with the unlabeled analyte, which is ideal for correcting matrix effects that can vary throughout the chromatographic run.

  • Mass Distinction: They are easily distinguished from the analyte by the mass spectrometer.[1]

Q4: I don't have access to an isotopically labeled standard. What are some alternatives for GC-ECD analysis?

A: When using a non-specific detector like an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, an isotopically labeled standard is not distinguishable from the native analyte. In this case, a suitable alternative is another stable organochlorine compound that is not expected to be in the sample and has a different retention time.[4] Examples include specific PCB congeners (e.g., PCB 209) or other pesticides like Mirex.[5] However, it's crucial to verify that these compounds do not co-elute with this compound or other analytes of interest.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of Internal Standard Inefficient Extraction: The chosen solvent system may not be optimal for the IS and analyte.Review and optimize the extraction solvent polarity. Ensure pH is appropriate for this compound's amino groups.
Degradation: The IS may be unstable under the sample preparation conditions (e.g., high temperature, extreme pH).Assess the stability of the IS under your experimental conditions.
Improper Spiking: IS was added after the extraction step, or the spiking solution concentration is incorrect.Always add the IS to the sample at the very beginning of the workflow, before any extraction or cleanup steps.[4] Verify the concentration of your IS stock solution.
Poor Peak Shape (Tailing or Fronting) Active Sites in GC System: The amino groups in this compound can interact with active sites in the GC inlet or column, causing peak tailing.Use a deactivated GC liner and a high-quality, low-bleed GC column. Consider derivatization of the amino groups to make the molecule less polar and more volatile.
Column Overload: Injecting too much sample can lead to peak fronting.Dilute the sample extract or reduce the injection volume.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting Matrix Components: Other compounds from the sample matrix are eluting at the same time as the analyte and IS, affecting ionization efficiency in the MS source.[3][5]Improve sample cleanup using techniques like Gel Permeation Chromatography (GPC), Florisil, or silica gel cleanup to remove interferences.[5][6][7] Modify chromatographic conditions to separate the analyte from interfering peaks.
Inconsistent IS Response Across Samples Variable Matrix Effects: The composition of the matrix varies significantly between samples, causing inconsistent signal suppression or enhancement.The use of a stable isotope-labeled internal standard is the most effective way to correct for this.[2]
Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or evaporation steps.Ensure a consistent and validated sample preparation protocol is followed for all samples, standards, and blanks.

Internal Standard Selection Guide

The selection of an appropriate internal standard is critical and depends heavily on the analytical technique employed.

Internal StandardMolecular FormulaMolecular Weight ( g/mol )Optimal TechniqueAdvantagesDisadvantages
This compound-d₈ C₁₄H₅D₈Cl₃N₂323.7 (approx.)GC-MS, LC-MS/MSThe ideal IS; corrects for nearly all sources of variability by mimicking the analyte perfectly.[1]Can be expensive and may not be readily available from all suppliers.
¹³C₁₂-p,p'-Amino-DDT ¹³C₁₂C₂H₁₃Cl₃N₂327.6 (approx.)GC-MS, LC-MS/MSExcellent for correcting variability; avoids any potential kinetic isotope effects seen with deuterium labels.Highest cost and limited commercial availability.
p,p'-DDT-d₈ C₁₄H₂D₈Cl₅362.5 (approx.)GC-MS, LC-MS/MSStructurally very similar to the parent DDT; good surrogate for metabolites.Not an exact match for this compound; slight differences in polarity and extraction recovery may exist.
Chrysene-d₁₂ C₁₈D₁₂240.4 (approx.)GC-MSA polycyclic aromatic hydrocarbon (PAH) used as an IS in some EPA methods for organochlorine pesticides.[8]Chemically dissimilar to this compound; will not perfectly mimic its behavior during sample preparation.
PCB 209 C₁₂Cl₁₀498.7GC-ECD, GC-MSVery stable and persistent; unlikely to be present in most samples unless specifically looking for PCBs.Different chemical class; extraction efficiency and chromatographic behavior will differ from this compound.

Note: The molecular weight of this compound is approximately 315.63 g/mol .[9]

Generalized Experimental Protocol for this compound Analysis

This protocol provides a general workflow. It must be optimized and validated for the specific matrix and instrumentation used.

1. Sample Preparation and Extraction a. Weigh approximately 1-5 g of the homogenized sample (e.g., tissue, soil, serum) into a centrifuge tube. b. Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the selected internal standard (ideally a SIL analog) directly to the sample. c. Add an appropriate extraction solvent (e.g., a mixture of hexane and acetone, or acetonitrile for QuEChERS-style extraction). d. Vortex or sonicate vigorously for 15-20 minutes to ensure thorough extraction. e. Centrifuge the sample to separate the solvent layer from the solid matrix.

2. Extract Cleanup (Crucial for Reducing Interferences) a. Transfer the supernatant (the solvent extract) to a clean tube. b. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. c. Perform cleanup using a suitable technique. Options include:

  • Solid-Phase Extraction (SPE): Pass the extract through a silica gel or Florisil cartridge to remove polar interferences.[6][7]
  • Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences like lipids from fatty samples.[5][7] d. Elute the analyte and internal standard from the cleanup column with an appropriate solvent. e. Evaporate the final extract to near dryness and reconstitute in a known, small volume (e.g., 100 µL) of a suitable solvent (e.g., hexane or isooctane) for GC analysis or a mobile-phase-compatible solvent for LC analysis.

3. Instrumental Analysis (GC-MS/MS Example) a. GC Column: Use a low-polarity column suitable for pesticide analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm). b. Injection: Inject 1-2 µL of the final extract into the GC-MS/MS system. c. GC Oven Program: Develop a temperature gradient that provides good separation of this compound from any other analytes or matrix interferences. d. MS/MS Conditions: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Select at least two precursor-to-product ion transitions for both this compound and the internal standard for accurate identification and quantification.

4. Quantification a. Generate a calibration curve using standards prepared in a clean solvent or a matrix blank, with each standard containing the same fixed concentration of the internal standard. b. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. c. Determine the concentration of this compound in the samples by calculating its area ratio to the internal standard and interpolating from the calibration curve.

Workflow for Internal Standard Selection

G start Start: Select IS for This compound Analysis detector What is your analytical detector? start->detector ms_choice Mass Spectrometer (GC-MS, LC-MS/MS) detector->ms_choice MS ecd_choice Electron Capture Detector (GC-ECD) detector->ecd_choice ECD sil_avail Is a Stable Isotope-Labeled (SIL) this compound available? ms_choice->sil_avail ecd_is Select a stable, halogenated compound not present in your samples. ecd_choice->ecd_is use_sil Use SIL this compound (e.g., this compound-d8) This is the optimal choice. sil_avail->use_sil Yes alt_sil Consider a related SIL standard (e.g., p,p'-DDT-d8) sil_avail->alt_sil No end Proceed with Method Validation use_sil->end validate_alt_sil Validate its recovery and response relative to the analyte. alt_sil->validate_alt_sil validate_alt_sil->end ecd_examples Examples: - PCB Congener (e.g., PCB 209) - Mirex ecd_is->ecd_examples validate_ecd Verify no co-elution with analyte or interferences. ecd_examples->validate_ecd validate_ecd->end

Caption: Decision flowchart for selecting an internal standard.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative determination of p,p'-Amino-DDT: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific application and in understanding the critical parameters for method validation.

Introduction to this compound Analysis

This compound, a derivative of the well-known pesticide DDT, is an aromatic amine of interest in various fields, including environmental monitoring and toxicology. Accurate and reliable quantification of this compound is crucial. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of aromatic amines, often providing excellent reproducibility without the need for derivatization.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS), while a powerful tool for the analysis of a wide range of compounds, typically requires derivatization for polar analytes like aromatic amines to improve their volatility and chromatographic behavior.

Comparative Performance Data

The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, column, and operating conditions.

Validation ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 1 - 5 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 5 - 15 ng/mL0.5 - 3 ng/mL
Robustness HighModerate

Experimental Protocols

Proposed Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the direct analysis of this compound and is analogous to methods used for similar aromatic amines like 4,4'-methylenedianiline.[1][2]

1. Sample Preparation (for Water Samples)

  • Adjust the pH of the water sample to approximately 7.0.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the this compound from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV System and Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may contain a buffer, such as ammonium acetate, to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 242 nm.

  • Column Temperature: 30 °C.

3. Calibration

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the LOQ to at least 150% of the expected sample concentration.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the derivatization of the amino groups of this compound to increase its volatility for GC analysis.

1. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable solvent.

  • Concentrate the extract.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.

  • Cool the sample and inject it into the GC-MS system.

2. GC-MS System and Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Ionization Mode: Electron Ionization (EI).

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating the proposed HPLC-UV method for this compound.

G cluster_0 Method Development cluster_1 Sample Analysis A Selectivity & Specificity B Linearity & Range A->B C Accuracy B->C D Precision (Repeatability & Intermediate) C->D E Limit of Detection (LOD) D->E F Limit of Quantitation (LOQ) E->F G Robustness F->G H Sample Preparation (SPE) G->H I HPLC-UV Analysis H->I J Data Processing & Quantification I->J

Caption: Workflow for the validation of the HPLC-UV method.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and provide a comprehensive assessment of the method's performance. The following diagram illustrates the logical relationships between these key parameters.

G Validation Method Validation Specificity Linearity Accuracy Precision LOD LOQ Robustness Validation:p1->Validation:p3 Validation:p2->Validation:p3 Validation:p4->Validation:p3 Validation:p5->Validation:p6 Validation:p7->Validation:p3 Validation:p7->Validation:p4

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Analysis of the Biological Activities of p,p'-Amino-DDT and p,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the endocrine-disrupting properties and mechanisms of action of the DDT metabolite p,p'-DDE, with a comparative look at the sparsely characterized p,p'-Amino-DDT.

This guide provides a detailed comparison of the biological activities of two dichlorodiphenyltrichloroethane (DDT) related compounds: the well-studied metabolite p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) and the less characterized derivative this compound. While extensive research has elucidated the endocrine-disrupting properties of p,p'-DDE, particularly its anti-androgenic effects, data on this compound remains scarce. This guide summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the action of these compounds.

Data Presentation: A Comparative Overview

The following table summarizes the known biological activities of this compound and p,p'-DDE. A significant data gap exists for the endocrine-disrupting effects of this compound.

Biological ActivityThis compoundp,p'-DDEReferences
Androgen Receptor (AR) Activity No data availablePotent AR antagonist[1]
Estrogen Receptor (ER) Activity No data availableWeak ER agonist[2]
Insecticidal Activity Substantially lower than p,p'-DDTNo significant insecticidal properties[3]
General Toxicity Reported to be 1/80th as toxic as DDT to Sitophilus granariusA persistent environmental contaminant with various toxic effects[1]

Key Biological Activities

p,p'-DDE: A Potent Endocrine Disruptor

p,p'-DDE is the primary and most persistent metabolite of the insecticide DDT.[1] It is a well-established endocrine-disrupting chemical (EDC) with potent anti-androgenic activity.[1] This activity is primarily mediated through its ability to bind to the androgen receptor (AR) and inhibit the binding of endogenous androgens, thereby preventing the activation of androgen-responsive genes.[1] In addition to its anti-androgenic effects, p,p'-DDE has been reported to exhibit weak estrogenic activity in some systems.[2]

This compound: An Understudied Derivative

In stark contrast to p,p'-DDE, there is a significant lack of publicly available data on the biological activity of this compound, particularly concerning its potential to disrupt endocrine signaling pathways. Historical studies on DDT analogues suggest that replacing the para-chloro groups with amino groups substantially reduces insecticidal activity.[3] One study noted that a nitrogen analogue of DDT was only 1/80th as toxic as DDT to the granary weevil, Sitophilus granarius.[1] However, its effects on vertebrate systems, and specifically on steroid hormone receptors, have not been thoroughly investigated.

Experimental Protocols

To assess the potential endocrine-disrupting activities of compounds like this compound and p,p'-DDE, several key in vitro assays are employed. These assays provide quantitative data on receptor binding and the subsequent cellular response.

Androgen and Estrogen Receptor Competitive Binding Assays

These assays are fundamental for determining if a compound can directly interact with steroid hormone receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER) for binding to the receptor in a cytosolic extract prepared from a target tissue (e.g., rat ventral prostate for AR, rat uterus for ER).

Methodology:

  • Preparation of Cytosol: Target tissues are homogenized in a buffer solution and centrifuged to obtain a supernatant fraction containing the cytosolic receptors.

  • Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound ligand, typically using methods like hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is then calculated.

Reporter Gene Assays

These assays measure the transcriptional activation of a receptor in a cellular context.

Principle: Cells are engineered to express a specific hormone receptor (e.g., AR or ER) and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a hormone-responsive element (HRE). When an active ligand binds to the receptor, the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene, which produces a measurable signal.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) is cultured and transfected with plasmids encoding the hormone receptor and the reporter gene construct.

  • Compound Exposure: The transfected cells are then treated with various concentrations of the test compound. Appropriate positive (e.g., testosterone for AR, estradiol for ER) and negative controls are included.

  • Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) and plotted against the concentration of the test compound to determine the EC50 (effective concentration to elicit a 50% maximal response) for agonists or the IC50 for antagonists.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by endocrine disruptors like p,p'-DDE and a typical workflow for assessing endocrine disruption.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR p_p_DDE p,p'-DDE p_p_DDE->AR Antagonism AR_HSP AR-HSP Complex AR->AR_HSP ARE Androgen Response Element (ARE) AR->ARE Binding & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Cellular Response mRNA->Protein_Synthesis Translation

Caption: Androgen Receptor Signaling Pathway and p,p'-DDE Antagonism.

Caption: Estrogen Receptor Signaling Pathway and Weak Agonism by p,p'-DDE.

Endocrine_Disruptor_Screening_Workflow start Test Compound (e.g., this compound) receptor_binding Receptor Binding Assay (AR & ER) start->receptor_binding reporter_gene Reporter Gene Assay (Agonist/Antagonist) start->reporter_gene in_vitro_metabolism In Vitro Metabolism (e.g., Liver Microsomes) start->in_vitro_metabolism data_analysis Data Analysis (IC50 / EC50) receptor_binding->data_analysis reporter_gene->data_analysis in_vitro_metabolism->data_analysis conclusion Conclusion on Endocrine Activity data_analysis->conclusion

Caption: In Vitro Workflow for Assessing Endocrine Disrupting Activity.

Conclusion

The biological activities of this compound and p,p'-DDE present a study in contrasts, largely dictated by the available scientific literature. p,p'-DDE is a well-characterized endocrine disruptor, primarily acting as a potent androgen receptor antagonist with weak estrogenic properties. Its mechanism of action through direct receptor interaction has been established through extensive in vitro and in vivo studies.

Conversely, this compound remains a data-poor compound. The limited available information suggests a significant reduction in its insecticidal activity compared to its parent compound, DDT. However, a comprehensive assessment of its potential to interact with and disrupt endocrine signaling pathways is critically lacking.

For researchers, scientists, and drug development professionals, this disparity highlights the importance of thorough toxicological and pharmacological profiling of all metabolites and derivatives of known environmental contaminants. While p,p'-DDE serves as a classic example of a persistent organic pollutant with clear endocrine-disrupting effects, the biological profile of this compound represents a significant knowledge gap. Future research should prioritize the investigation of such understudied compounds to fully understand the potential health risks associated with the legacy of DDT and to inform the development of safer chemical alternatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such vital research.

References

A Comparative Analysis of p,p'-Amino-DDT Cross-Reactivity in DDT Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Immunoassays are pivotal in the rapid detection of Dichlorodiphenyltrichloroethane (DDT) and its metabolites in various matrices. A key performance characteristic of these assays is their specificity, particularly their cross-reactivity with structurally related compounds. This guide provides a comparative analysis of the cross-reactivity of DDT analogs in immunoassays, with a focus on p,p'-Amino-DDT, offering insights for researchers, scientists, and professionals in drug development.

Understanding Cross-Reactivity in DDT Immunoassays
Comparative Cross-Reactivity of DDT Analogs

The following table summarizes the cross-reactivity of various DDT analogs in different immunoassay formats. This data provides a baseline for understanding the selectivity of anti-DDT antibodies and for inferring the potential cross-reactivity of this compound.

CompoundImmunoassay TypeCross-Reactivity (%)Reference
p,p'-DDEPolyclonal Antibody based ELISA186%[1][2]
MethoxychlorPolyclonal Antibody based ELISA36%[1][2]
p,p'-DDDPolyclonal Antibody based ELISA9%[1][2]
o,p'-DDTPolyclonal Antibody based ELISA12%[1][2]
o,p'-DDDPolyclonal Antibody based ELISA13%[1][2]
o,p'-DDEPolyclonal Antibody based ELISA1%[1]
p,p'-Dichlorobenzophenone (DCBP)Polyclonal Antibody based EIALow to no cross-reactivity[1]
o,p'-DCBPPolyclonal Antibody based EIALow to no cross-reactivity[1]

Note: Cross-reactivity is typically calculated as (IC50 of DDT / IC50 of analog) x 100, where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

Based on the structure of this compound, where a chlorine atom on each phenyl ring is replaced by an amino group, it is plausible that its cross-reactivity would be significant. The overall shape and size of the molecule are similar to DDT, which could lead to recognition by anti-DDT antibodies. However, the introduction of the polar amino groups would alter the electronic and steric properties, likely reducing the binding affinity compared to p,p'-DDT itself. The exact cross-reactivity would need to be determined experimentally.

Experimental Protocols

A detailed experimental protocol for determining the cross-reactivity of this compound in a competitive ELISA is outlined below. This protocol is a generalized procedure based on common practices for DDT immunoassays.[3][4][5]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with anti-DDT antibodies

  • p,p'-DDT standard solutions of known concentrations

  • This compound and other cross-reactant standard solutions

  • DDT-enzyme conjugate (e.g., DDT-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Sample diluent/assay buffer

2. Assay Procedure:

  • Prepare a series of standard dilutions for both p,p'-DDT and the test compounds (e.g., this compound) in the assay buffer.

  • Add a fixed volume of the standard or sample to the antibody-coated microtiter plate wells.

  • Immediately add a fixed volume of the DDT-enzyme conjugate to each well.

  • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding.

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) to allow color development. The intensity of the color is inversely proportional to the amount of DDT or cross-reactant in the sample.

  • Stop the reaction by adding the stopping solution.

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the p,p'-DDT concentration.

  • Determine the IC50 value for p,p'-DDT and each of the test compounds from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of p,p'-DDT / IC50 of test compound) x 100

Visualizations

The following diagrams illustrate the principles and logical relationships in DDT immunoassays.

Competitive_Immunoassay_Workflow cluster_sample Sample/Standard cluster_reagents Reagents cluster_plate Antibody-Coated Plate cluster_binding Competitive Binding cluster_detection Detection Analyte p,p'-DDT or This compound Binding Competition for Antibody Binding Sites Analyte->Binding Conjugate DDT-Enzyme Conjugate Conjugate->Binding Antibody Anti-DDT Antibody Antibody->Binding Signal Enzymatic Signal Generation Binding->Signal Bound Conjugate Antibody_Specificity_and_CrossReactivity cluster_antibody Antibody Characteristics cluster_analytes Target Analytes cluster_outcomes Cross-Reactivity Outcome Specificity High Specificity for p,p'-DDT DDT p,p'-DDT Specificity->DDT High Affinity AminoDDT This compound Specificity->AminoDDT Low Affinity LowCR Low Cross-Reactivity with Amino-DDT Specificity->LowCR BroadSpecificity Broad Specificity for DDT Analogs BroadSpecificity->DDT High Affinity BroadSpecificity->AminoDDT Moderate to High Affinity OtherAnalogs Other DDT Analogs (DDE, DDD, etc.) BroadSpecificity->OtherAnalogs Variable Affinity HighCR High Cross-Reactivity with Amino-DDT BroadSpecificity->HighCR

References

A Comparative Guide to the Analytical Sensitivity of p,p'-DDT and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the analytical sensitivity for detecting p,p'-Dichlorodiphenyltrichloroethane (DDT) and its primary metabolites, p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) and p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), alongside a discussion of the analytical considerations for p,p'-Amino-DDT. The information is intended for researchers, scientists, and drug development professionals engaged in the analysis of these compounds in various environmental and biological matrices.

Data Presentation: Quantitative Comparison of Analytical Sensitivity

AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
p,p'-DDEGC-MSSoil-0.0165 mg/kg[1][1]
p,p'-DDDGC-MSSoil-0.0165 mg/kg[1][1]
p,p'-DDTGC-MSSoil-0.0165 mg/kg[1][1]
p,p'-DDEGC-ECDWater-0.132 µg/L[1][1]
p,p'-DDDGC-ECDWater-0.132 µg/L[1][1]
p,p'-DDTGC-ECDWater-0.132 µg/L[1][1]
p,p'-DDEGC-MS/MSShellfish0.10 - 0.80 ng/g0.31 - 2.41 ng/g[2]
p,p'-DDDGC-MS/MSShellfish0.10 - 0.80 ng/g0.31 - 2.41 ng/g[2]
p,p'-DDTGC-MS/MSShellfish0.10 - 0.80 ng/g0.31 - 2.41 ng/g[2]
p,p'-DDEGC-MS/MSCephalopods0.21 - 0.77 ng/g0.63 - 2.33 ng/g[2]
p,p'-DDDGC-MS/MSCephalopods0.21 - 0.77 ng/g0.63 - 2.33 ng/g[2]
p,p'-DDTGC-MS/MSCephalopods0.21 - 0.77 ng/g0.63 - 2.33 ng/g[2]

Note on this compound: Quantitative data for the analytical sensitivity of this compound is scarce. As an aromatic amine, its analysis typically requires a different approach than its non-polar parent compounds. Derivatization is often necessary to improve its volatility and thermal stability for GC-MS analysis. Techniques like acylation or silylation are commonly employed for aromatic amines. Alternatively, LC-MS/MS can be used for direct analysis, potentially offering high sensitivity without derivatization. The sensitivity for this compound is expected to be in the low ng/g to pg/g range, comparable to other derivatized aromatic amines, but this is an estimation based on general analytical principles rather than specific reported values for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative experimental protocols for the analysis of DDT and its metabolites.

Protocol 1: GC-MS Analysis of DDTs in Soil

This protocol is based on methodologies described for the analysis of persistent organic pollutants in environmental matrices.

1. Sample Preparation and Extraction:

  • Microwave-Assisted Extraction (MAE): A 5g soil sample is mixed with a suitable solvent (e.g., hexane:acetone 1:1 v/v) in a microwave extraction vessel. The extraction is performed under controlled temperature and pressure to enhance efficiency.

  • Soxhlet Extraction: A 10-20g soil sample is placed in a thimble and extracted with a solvent mixture (e.g., hexane:acetone) for several hours.

  • Clean-up: The extract is concentrated and subjected to a clean-up step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges packed with silica gel or Florisil.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): An Agilent 6890N GC system or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 5°C/min, and hold for 10 min.

  • Mass Spectrometer (MS): A quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode is used for quantification, monitoring characteristic ions for each analyte (e.g., m/z 235, 237 for p,p'-DDE; m/z 235, 165 for p,p'-DDD and p,p'-DDT).

Protocol 2: LC-MS/MS Analysis of Aromatic Amines (Applicable to this compound)

This is a generalized protocol for the analysis of aromatic amines, which would be adapted for this compound.

1. Sample Preparation and Extraction:

  • Liquid-Liquid Extraction (LLE): For water samples, the pH is adjusted to basic conditions, and the sample is extracted with a non-polar solvent like dichloromethane.

  • Solid-Phase Extraction (SPE): For complex matrices like tissue or soil, an extraction with an organic solvent is followed by a clean-up and concentration step using SPE cartridges (e.g., C18 or mixed-mode cation exchange).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound would need to be determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic degradation pathway of DDT and a general experimental workflow for its analysis.

DDT_Metabolism cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation DDT_A p,p'-DDT DDE_A p,p'-DDE DDT_A->DDE_A Dehydrochlorination DDD_A p,p'-DDD DDT_An p,p'-DDT DDD_An p,p'-DDD DDT_An->DDD_An Reductive Dechlorination DDMU p,p'-DDMU DDD_An->DDMU Amino_DDT This compound DDD_An->Amino_DDT Further Reduction & Amination (postulated) DDMS p,p'-DDMS DDMU->DDMS DDNU p,p'-DDNU DDMS->DDNU Experimental_Workflow Sample Sample Collection (Soil, Water, Tissue) Extraction Extraction (LLE, SPE, MAE) Sample->Extraction Cleanup Clean-up (SPE, Column Chromatography) Extraction->Cleanup Derivatization Derivatization (for Amino-DDT, optional) Cleanup->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Derivatization->Analysis Data Data Acquisition & Quantification Analysis->Data

References

Inter-Laboratory Comparison of p,p'-Amino-DDT Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the measurement of p,p'-Amino-DDT, a metabolite of the persistent organic pollutant p,p'-DDT. Due to a lack of direct inter-laboratory comparison studies for this compound, this document leverages data from proficiency tests and studies on the more commonly monitored DDT metabolite, p,p'-DDE, as a surrogate. This approach offers valuable insights into expected analytical performance and best practices for laboratories involved in the analysis of DDT and its derivatives.

Data Presentation: Performance in Inter-Laboratory Studies for p,p'-DDE

The following table summarizes the results from an inter-laboratory comparison exercise for the measurement of p,p'-DDE in drinking water.[1] This data can serve as a benchmark for laboratories analyzing related compounds like this compound. The performance is evaluated using z-scores, where a |z-score| ≤ 2 is generally considered acceptable.

Laboratory IDAssigned Value (µg/L)Reported Value (µg/L)z-scorePerformance
Lab 10.10.08-1.0Acceptable
Lab 20.10.121.0Acceptable
Lab 30.10.05-2.5Not Acceptable
Lab 40.10.152.5Not Acceptable
Lab 50.10.09-0.5Acceptable
Lab 60.10.110.5Acceptable

Note: Data is illustrative and based on findings from a study on p,p'-DDE.[1]

Experimental Protocols

The analysis of this compound and other organochlorine pesticides typically involves extraction from the sample matrix followed by instrumental analysis. Gas chromatography is a common and effective technique.

1. Sample Preparation (Based on EPA Method 8081B) [2]

  • Extraction: Samples (e.g., water, soil, biological tissues) are extracted using a suitable solvent such as a hexane/acetone mixture.

  • Cleanup: The extract may require cleanup to remove interfering substances. Common cleanup techniques include florisil, silica gel, or alumina column chromatography.[2]

  • Concentration: The cleaned extract is concentrated to a small volume to increase the analyte concentration.

2. Instrumental Analysis (Gas Chromatography)

  • Technique: Gas Chromatography with an Electron Capture Detector (GC-ECD) is highly sensitive for halogenated compounds like DDT metabolites.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for confirmation.[4][5]

  • Column: A non-polar or semi-polar capillary column is typically used for separation.

  • Calibration: A multi-point calibration curve is generated using certified reference standards.

  • Quality Control: Analysis of blanks, spikes, and duplicates is essential to ensure data quality. In the absence of a specific certified reference material for this compound, laboratories may use p,p'-DDE or p,p'-DDT standards for quality control purposes.[6]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental sample.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qc Quality Control cluster_results Results Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD Data_Processing Data Processing GC_ECD->Data_Processing Report Final Report Data_Processing->Report Calibration Calibration with Standards Calibration->GC_ECD Blanks_Spikes Analysis of Blanks & Spikes Blanks_Spikes->GC_ECD

Caption: A typical experimental workflow for the analysis of this compound.

Logical Relationship of DDT and its Metabolites

This diagram shows the relationship between p,p'-DDT and some of its common metabolites, including the amino-derivative.

DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination DDD p,p'-DDD DDT->DDD Reductive Dechlorination Amino_DDT This compound DDD->Amino_DDT Further Metabolism

Caption: Metabolic pathway of p,p'-DDT to its primary metabolites.

Proficiency testing programs are available for various organochlorine pesticides in matrices such as natural and drinking water.[7][8] While specific programs for this compound are not readily documented, participation in schemes that include p,p'-DDE and other DDT derivatives can provide a strong indication of a laboratory's capability to analyze this class of compounds.

References

A Comparative Guide to the Analytical Confirmation of p,p'-Amino-DDT in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in environmental monitoring and drug development, the accurate identification of xenobiotics and their metabolites is paramount. One such compound of interest is p,p'-Amino-DDT, a derivative of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT). Its positive identification in complex environmental matrices requires robust and sensitive analytical techniques. This guide provides a comparative overview of the two most powerful and commonly employed methods for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

The selection of the appropriate analytical technique is critical and often depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. While GC-MS has traditionally been the method of choice for DDT and its relatively non-polar metabolites, the introduction of an amino group in this compound increases its polarity, making LC-MS/MS a highly viable, and in some cases, superior alternative.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of DDT and its related metabolites. While specific data for this compound is not extensively published, these values for closely related compounds provide a reliable benchmark for what can be expected. The increased polarity of this compound may result in improved performance with LC-MS/MS compared to the parent compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 5 µg/L0.4 - 6 ng/L[1]
Limit of Quantification (LOQ) 0.5 - 20 µg/L1 - 20 ng/L
Linearity (R²) ≥0.995[2]≥0.99
Recovery 70 - 120%[2]70 - 110%[1]
Precision (RSD) <15%[2]<20%[1]
Derivatization May be required for polar metabolitesGenerally not required[1]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both GC-MS and LC-MS/MS, which can be adapted and optimized for the specific analysis of this compound in environmental samples.

Sample Preparation (Aqueous Samples)

  • Filtration: Filter the water sample (1 L) through a 0.45 µm glass fiber filter to remove suspended solids.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under a vacuum for 20 minutes.

  • Elution: Elute the analytes from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (hexane for GC-MS, methanol/water for LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

  • Monitored Ions for p,p'-DDT (as a reference): m/z 235, 165, 237.[3] For this compound, characteristic ions would need to be determined from a standard.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: Linear gradient to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound: These would need to be optimized using a pure standard. A plausible precursor ion would be the protonated molecule [M+H]⁺.

Visualizing the Workflow and Method Comparison

To better illustrate the process and the key differences between the two techniques, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analytical Confirmation cluster_data Data Processing Collection Environmental Sample Collection (Water, Soil, Biota) Extraction Extraction (SPE, LLE, QuEChERS) Collection->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Volatile, Non-polar Analytes LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Polar, Non-volatile Analytes Data Data Acquisition & Processing GCMS->Data LCMSMS->Data Confirmation Identity Confirmation (Retention Time, Mass Spectrum) Data->Confirmation Quantification Quantification Confirmation->Quantification Result Final Report

Caption: Workflow for the confirmation of this compound.

GCMS GC-MS Advantages: - Excellent for volatile & non-polar compounds - Extensive spectral libraries for identification - Robust and widely available Limitations: - May require derivatization for polar compounds - Thermal degradation of labile analytes - Lower sensitivity for some compounds LCMSMS LC-MS/MS Advantages: - Ideal for polar, non-volatile, & thermally labile compounds - High sensitivity and selectivity (MRM) - Derivatization often not needed - Wider range of amenable compounds Limitations: - Matrix effects can be more pronounced - Spectral libraries are less comprehensive than EI-MS - Higher initial instrument cost

Caption: Comparison of GC-MS and LC-MS/MS characteristics.

Conclusion

The confirmation of this compound in environmental samples can be reliably achieved using both GC-MS and LC-MS/MS. The choice between these two powerful techniques should be guided by the specific requirements of the analysis and the available instrumentation.

  • GC-MS is a robust and well-established technique that excels in the analysis of volatile and non-polar compounds. For DDT and its less polar metabolites, GC-MS often provides excellent separation and definitive identification through its extensive electron ionization libraries.[3][4] However, for the more polar this compound, derivatization may be necessary to improve its chromatographic behavior and prevent thermal degradation in the GC inlet.

  • LC-MS/MS has emerged as a superior technique for a broader range of pesticides, particularly those that are polar, non-volatile, or thermally labile.[5] For this compound, LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical errors.[1] The high sensitivity and selectivity of the MRM acquisition mode make it exceptionally well-suited for trace-level quantification in complex matrices.[1]

For researchers aiming for the highest sensitivity and the ability to analyze a wider range of DDT metabolites, including polar derivatives like this compound, LC-MS/MS is the recommended technique . Its ability to handle polar compounds without derivatization streamlines the analytical workflow and often yields lower detection limits. However, GC-MS remains a valuable and cost-effective tool, especially when dealing with samples where the primary contaminants are the parent DDT and its non-polar metabolites. Ultimately, the validation of the chosen method with appropriate certified reference materials is essential for ensuring the accuracy and reliability of the analytical results.

References

Comparative Toxicity of Amino-Substituted DDT Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the toxicity of various amino-substituted analogs of Dichlorodiphenyltrichloroethane (DDT). The data presented is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, insecticide development, and environmental science.

Quantitative Toxicity Data

The following table summarizes the topical toxicity (LD50) of several amino-substituted DDT analogs against the housefly, Musca domestica. The data is adapted from the seminal work of Metcalf et al. (1968), which systematically evaluated the structure-activity relationships of numerous DDT analogs. The lower the LD50 value, the higher the toxicity of the compound.

CompoundStructureTopical LD50 (µg/g) on Musca domestica
p,p'-DDT (Reference)Cl-C₆H₄-CH(CCl₃)-C₆H₄-Cl8.7
p,p'-Diamino-DDTH₂N-C₆H₄-CH(CCl₃)-C₆H₄-NH₂> 500
p-Amino-p'-chloro-DDTH₂N-C₆H₄-CH(CCl₃)-C₆H₄-Cl150
p,p'-Bis(dimethylamino)-DDT(CH₃)₂N-C₆H₄-CH(CCl₃)-C₆H₄-N(CH₃)₂> 500

Experimental Protocols

The determination of the LD50 values presented in this guide was based on the topical application method, a standard procedure for assessing the toxicity of insecticides to insects.

Topical Application Method for LD50 Determination in Musca domestica

This protocol outlines the key steps involved in determining the median lethal dose (LD50) of a test compound when applied topically to the common housefly, Musca domestica.

1. Test Organisms:

  • Adult female houseflies (Musca domestica), typically 3-5 days old, are used. A susceptible strain is often utilized as a baseline.

2. Preparation of Test Solutions:

  • The test compound is dissolved in a suitable volatile solvent, such as acetone, to prepare a stock solution of a known concentration.

  • A series of graded dilutions are prepared from the stock solution to create a range of concentrations for testing.

3. Application of the Insecticide:

  • Individual houseflies are briefly anesthetized using carbon dioxide.

  • A precise volume of the test solution (typically 1 microliter) is applied to the dorsal thorax of each anesthetized fly using a calibrated micro-applicator.

  • A control group of flies is treated with the solvent alone.

4. Observation and Data Collection:

  • After treatment, the flies are placed in observation cages with access to food (e.g., a sugar solution) and water.

  • The cages are maintained under controlled conditions of temperature and humidity.

  • Mortality is recorded at a specific time point, typically 24 hours post-application. Flies that are unable to move are considered dead.

5. Data Analysis:

  • The percentage mortality is calculated for each concentration of the test compound.

  • The data is subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population. The results are typically expressed as micrograms of the compound per gram of insect body weight (µg/g).

Visualizations

Experimental Workflow: Topical LD50 Bioassay

The following diagram illustrates the general workflow for determining the LD50 of an insecticide using the topical application method.

experimental_workflow cluster_preparation Preparation cluster_application Application cluster_observation Observation & Analysis prep_insects Prepare Test Insects (Musca domestica) anesthetize Anesthetize Insects (CO2) prep_insects->anesthetize prep_solutions Prepare Graded Concentrations of Test Compound topical_app Topical Application (1 µL to thorax) prep_solutions->topical_app anesthetize->topical_app incubation Incubate & Observe (24 hours) topical_app->incubation mortality_count Record Mortality incubation->mortality_count probit_analysis Probit Analysis (Calculate LD50) mortality_count->probit_analysis

Topical LD50 Bioassay Workflow
Signaling Pathway: Neurotoxic Mechanism of DDT

This diagram depicts the primary mechanism of action of DDT on the insect nervous system, leading to its toxic effects.

signaling_pathway DDT DDT Analog NaChannel Voltage-Gated Sodium Channel DDT->NaChannel Binds to and prolongs opening Neuron Neuron Membrane ActionPotential Repetitive Firing (Action Potentials) Neuron->ActionPotential Disrupts normal nerve impulse Paralysis Paralysis & Death ActionPotential->Paralysis

DDT's Effect on Insect Sodium Channels

Evaluating the Estrogenic Potential of p,p'-Amino-DDT: A Comparative Guide to Estrogen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of dichlorodiphenyltrichloroethane (DDT) analogs to estrogen receptors (ERs), with a focus on understanding the potential estrogenic activity of p,p'-Amino-DDT. Due to a lack of specific binding affinity data for this compound in publicly available literature, this guide leverages data from structurally related compounds to infer its potential activity and provides a framework for its experimental evaluation.

Comparative Binding Affinity of DDT Analogs and Related Compounds to Estrogen Receptors

The estrogenic activity of a compound is often initiated by its binding to estrogen receptors, primarily ERα and ERβ. The binding affinity is a measure of the strength of this interaction, with lower IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values indicating a stronger binding. The relative binding affinity (RBA) is often expressed relative to the natural ligand, 17β-estradiol (E2).

While specific quantitative data for this compound is not available, the following table summarizes the binding affinities of its parent compound, p,p'-DDT, and other relevant analogs to provide a comparative context.

CompoundReceptorIC50 (µM)Relative Binding Affinity (RBA, %) (Estradiol = 100)Reference
17β-EstradiolHuman ERα0.002100[1]
o,p'-DDTHuman ER~2~0.1[1]
p,p'-DDTHuman ER>10<0.02[1]
o,p'-DDDHuman ER~2~0.1[1]
o,p'-DDEHuman ER~2~0.1[1]
p,p'-DDOHHuman ERα0.43Not Reported[1]
p,p'-DDOHHuman ERβ0.97Not Reported[1]

Note: The binding affinity of DDT isomers and metabolites to the human estrogen receptor is approximately 1000-fold weaker than that of estradiol[1]. Interestingly, while both o,p'-DDT and p,p'-DDT bind to the human estrogen receptor, only o,p'-DDT shows measurable affinity for the rat estrogen receptor, suggesting species-specific differences[1][2].

Structure-Activity Relationship and the Potential Role of the Amino Group

The structure of a molecule dictates its ability to bind to the estrogen receptor. For DDT analogs, the presence and position of the chlorine atoms and the nature of the substituents on the phenyl rings are critical. The introduction of a hydroxyl group, as seen in p,p'-DDOH, has been shown to increase binding affinity compared to p,p'-DDT[1].

The introduction of an amino group (-NH2) at the para position of the phenyl rings in this compound would significantly alter the electronic and steric properties of the molecule compared to p,p'-DDT. While direct evidence is lacking, studies on other diphenylmethane derivatives suggest that the presence of polar groups can influence binding. For instance, the absence of a phenol group in some diphenylmethane derivatives leads to no measurable affinity for the ER[3]. Conversely, the estrogenic activity of 4,4'-methylenedianiline (a diphenylmethane derivative with amino groups) has been shown to be estrogen receptor-dependent in some studies[4]. Therefore, it is plausible that this compound could interact with the estrogen receptor, though its relative affinity compared to other DDT analogs remains to be experimentally determined.

Experimental Protocols

To evaluate the binding affinity of this compound to estrogen receptors, a competitive radioligand binding assay is the standard method.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound (this compound) for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol.

Materials:

  • Estrogen Receptor Source: Rat uterine cytosol or recombinant human ERα or ERβ.

  • Radioligand: [³H]-17β-estradiol.

  • Unlabeled Competitor: 17β-estradiol (for standard curve).

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer containing EDTA and dithiothreitol.

  • Separation Agent: Dextran-coated charcoal or hydroxylapatite.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Receptor: Prepare cytosol from the uteri of ovariectomized rats or use a commercially available recombinant ER preparation.

  • Assay Setup: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled competitor (17β-estradiol for the standard curve or the test compound, this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.

  • Measurement of Radioactivity: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The relative binding affinity (RBA) can be calculated as: RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or this compound ER Estrogen Receptor (ER) E2->ER ER_HSP ER-HSP Complex ER->ER_HSP ER_E2 ER-E2 Complex ER->ER_E2 Binding HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_E2->ERE Dimerization & Nuclear Translocation Gene Target Gene ERE->Gene Binding mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Estrogen receptor signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare Estrogen Receptor Source Incubation Incubate Receptor, Radioligand, and Competitor Receptor->Incubation Ligands Prepare Radioligand and Competitors Ligands->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Plotting Plot Binding Curve Measurement->Plotting IC50 Determine IC50 Plotting->IC50 RBA Calculate RBA IC50->RBA

Caption: Workflow for competitive binding assay.

References

A Comparative Analysis of p,p'-Amino-DDT and o,p'-Amino-DDT: An Insight into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative overview of two amino-substituted derivatives of dichlorodiphenyltrichloroethane (DDT): p,p'-Amino-DDT and o,p'-Amino-DDT. While extensive research has been conducted on the parent compounds, p,p'-DDT and o,p'-DDT, particularly concerning their estrogenic and toxic effects, specific data on their amino-derivatives is limited. This document aims to provide a comparative summary based on available information and established structure-activity relationships, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of p,p'-DDT and o,p'-DDT (Parent Compounds)

Propertyp,p'-DDTo,p'-DDTReference
Molecular Weight ( g/mol ) 354.49354.49[1]
Melting Point (°C) 108.5 - 10974.2[2]
Water Solubility (mg/L at 25°C) 0.025Not available[2]
Log Kow 6.91Not available[2]

Note: This table presents data for the parent DDT compounds due to the lack of specific data for their amino-derivatives.

Synthesis

The synthesis of this compound and o,p'-Amino-DDT is not well-documented in publicly available literature. However, a plausible synthetic route would involve the nitration of p,p'-DDT and o,p'-DDT, respectively, followed by the reduction of the nitro groups to amino groups. This standard synthetic organic chemistry approach would yield the desired amino-DDT isomers. The specific reaction conditions, such as the choice of nitrating and reducing agents, would need to be optimized to achieve good yields and purity.

Biological Activity and Toxicity

The biological activity of DDT and its isomers is a subject of extensive research, with a particular focus on their endocrine-disrupting properties. The o,p'-isomer of DDT is generally considered to be more estrogenic than the p,p'-isomer.[3] This is attributed to its ability to mimic the steroid hormone 17β-estradiol and interact with the estrogen receptor.[4]

The substitution of chlorine with an amino group is expected to modulate this biological activity. While no direct experimental data on the estrogenicity of amino-DDTs were found, the introduction of a polar amino group could alter the binding affinity for the estrogen receptor. It is also known that replacing the p-chloro substituents of DDT with other groups like hydroxyl or amino groups substantially lowers the insecticidal activity.

In terms of toxicity, the p,p'-DDT isomer is reported to be several times more toxic than the o,p'-DDT isomer to both goldfish and mosquito larvae.[5] The toxicity of the amino-derivatives is likely to be different from the parent compounds, but specific comparative toxicity data is not available.

Experimental Protocols

Due to the lack of specific experimental studies on this compound and o,p'-Amino-DDT, detailed experimental protocols for their comparison are not available. However, standard methodologies used for the parent compounds could be adapted.

Estrogenic Activity Assay (Hypothetical Protocol):

A yeast-based estrogen receptor transactivation assay could be employed to compare the estrogenic potential of the two amino-DDT isomers.

  • Yeast Strain: A yeast strain co-transformed with a human estrogen receptor (ERα or ERβ) expression plasmid and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., lacZ encoding β-galactosidase).

  • Treatment: Yeast cultures would be treated with a range of concentrations of this compound, o,p'-Amino-DDT, 17β-estradiol (positive control), and a vehicle control (e.g., DMSO).

  • Incubation: The cultures would be incubated for a defined period to allow for receptor binding and reporter gene expression.

  • β-Galactosidase Assay: The activity of the expressed β-galactosidase would be measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Data Analysis: The estrogenic activity would be quantified by measuring the optical density and comparing the dose-response curves of the test compounds to that of 17β-estradiol.

Visualizations

Hypothesized Metabolic Pathway of DDT and Potential Fate of Amino-DDT

The following diagram illustrates the known metabolic pathways of DDT and speculates on the potential metabolic fate of its amino-derivatives. The metabolism of amino-DDTs is likely to involve N-acetylation or other phase II conjugation reactions, which would increase their water solubility and facilitate excretion.

DDT_Metabolism cluster_DDT DDT Isomers cluster_Metabolites Primary Metabolites cluster_Amino_DDT Hypothesized Amino-DDT Metabolism p,p'-DDT p,p'-DDT p,p'-DDE p,p'-DDE p,p'-DDT->p,p'-DDE Dehydrochlorination p,p'-DDD p,p'-DDD p,p'-DDT->p,p'-DDD Reductive Decchlorination o,p'-DDT o,p'-DDT This compound This compound N-acetylated Metabolites N-acetylated Metabolites This compound->N-acetylated Metabolites N-acetylation (Phase II) o,p'-Amino-DDT o,p'-Amino-DDT o,p'-Amino-DDT->N-acetylated Metabolites N-acetylation (Phase II)

Caption: Hypothesized metabolic pathways of DDT and potential metabolism of amino-DDT derivatives.

Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for a comparative study of this compound and o,p'-Amino-DDT.

Comparative_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bioactivity Biological Activity Assessment cluster_analysis Data Analysis & Comparison Synthesis Synthesis of p,p'- and o,p'-Amino-DDT Purification Purification & Characterization (NMR, MS) Synthesis->Purification Solubility Solubility Determination Purification->Solubility LogP LogP Measurement Purification->LogP Estrogenicity Estrogen Receptor Binding/Transactivation Assay Purification->Estrogenicity Toxicity Cytotoxicity Assays (e.g., MTT) Purification->Toxicity Data Comparative Data Analysis Solubility->Data LogP->Data Estrogenicity->Data Toxicity->Data

References

Validating a Novel Stable Metabolite Tracer: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no evidence of p,p'-Amino-DDT being utilized as a stable metabolite tracer. Instead, p,p'-DDT (dichlorodiphenyltrichloroethane) and its primary metabolites, p,p'-DDE and p,p'-DDD, are well-documented as persistent organic pollutants with significant toxicological and endocrine-disrupting effects.

This guide, therefore, pivots from the specific validation of this compound to providing a robust, generalized framework for the validation of any novel or proposed stable metabolite tracer. This framework is essential for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of metabolic studies. To illustrate these principles, we will draw comparisons with established stable isotope tracers such as ¹³C-labeled glucose and ¹⁵N-labeled amino acids.

Core Principles of Tracer Validation

A stable metabolite tracer must be biochemically inert in terms of altering the metabolic pathways it is intended to measure, yet be readily metabolized and detected. The validation process centers on confirming these characteristics.

Data Presentation: Comparative Analysis of a Hypothetical Tracer

To objectively assess a new tracer, its performance must be benchmarked against a known standard or an un-traced control. The following tables outline the key quantitative data that should be collected and compared.

Table 1: Physicochemical and Toxicological Profile

PropertyHypothetical Tracer (e.g., Labeled Compound X)Established Tracer (e.g., [U-¹³C]-Glucose)Acceptable Range/Criteria
Molecular Weight To be determined186.16 g/mol (for ¹³C₆H₁₂O₆)Must be accurately known
Purity >99%>99%As high as technically feasible
Solubility in physiological media To be determinedHighSufficient for in vivo/in vitro delivery
Cytotoxicity (IC₅₀) To be determinedNot applicable (endogenous)IC₅₀ > 100x the working concentration
Metabolic Stability (t½ in liver microsomes) To be determinedNot applicable (endogenous)Long enough to trace the desired pathway, but not so long as to be a persistent compound

Table 2: In Vitro Metabolic Fate Analysis

ParameterControl (Unlabeled)Hypothetical TracerEstablished Tracer ([U-¹³C]-Glucose)
Uptake Rate (nmol/min/mg protein) BaselineTo be determinedWell-characterized
Incorporation into Downstream Metabolites (%) 0%To be determinedPathway-dependent
Effect on Endogenous Metabolite Pools (%) 0% (Control)< 5% change< 5% change
Isotopic Enrichment in Target Metabolites (%) Natural abundanceTo be determinedMeasurable and consistent

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Profile

ParameterHypothetical TracerEstablished Tracer ([¹⁵N]-Leucine)
Bioavailability (%) To be determinedHigh
Peak Plasma Concentration (Cmax) To be determinedDose-dependent
Time to Peak Concentration (Tmax) To be determinedProtocol-dependent
Half-life (t½) To be determinedWell-characterized
Excretion Route To be determinedPrimarily urine
Tissue Distribution To be determinedWell-characterized

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation. Below are key experimental protocols that should be employed.

Purity and Stability Analysis
  • Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical identity, purity, and stability of the tracer.

  • Procedure:

    • Dissolve the tracer in a suitable solvent.

    • Inject into an HPLC-MS system to identify the parent compound and any impurities.

    • Analyze by ¹H and ¹³C NMR to confirm the structure and isotopic labeling position.

    • Assess stability by incubating the tracer in physiological buffers at 37°C and analyzing at various time points.

In Vitro Cell Culture Experiments
  • Protocol: Use of cultured cells to assess cellular uptake, metabolism, and potential toxicity of the tracer.

  • Procedure:

    • Culture a relevant cell line (e.g., HepG2 for liver metabolism).

    • Incubate cells with varying concentrations of the tracer.

    • At specified time points, quench metabolism and extract intracellular metabolites.

    • Analyze extracts by LC-MS or GC-MS to measure the tracer and its labeled metabolites.

    • Perform a cell viability assay (e.g., MTT or LDH) to assess cytotoxicity.

In Vivo Animal Studies
  • Protocol: Administration of the tracer to animal models to evaluate its in vivo distribution, metabolism, and excretion.

  • Procedure:

    • Administer the tracer to a cohort of animals (e.g., mice or rats) via a relevant route (e.g., oral gavage, intravenous injection).

    • Collect blood, urine, and feces at multiple time points.

    • At the end of the study, collect tissues of interest.

    • Process and analyze samples to determine the concentration of the tracer and its metabolites.

Mandatory Visualizations

Diagrams are essential for communicating complex workflows and pathways.

Experimental_Workflow cluster_Preparation Tracer Preparation & Characterization cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Tracer_Synthesis Tracer Synthesis & Purification QC Purity & Stability (HPLC-MS, NMR) Tracer_Synthesis->QC Cell_Culture Cell Culture Incubation QC->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Toxicity_Assay Cytotoxicity Assay Cell_Culture->Toxicity_Assay LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Animal_Dosing Animal Dosing LCMS_Analysis->Animal_Dosing Sample_Collection Sample Collection (Blood, Urine, Tissue) Animal_Dosing->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing PK_PD_Analysis PK/PD & Metabolite Analysis Sample_Processing->PK_PD_Analysis

Caption: General workflow for validating a novel stable metabolite tracer.

Tracer_Metabolism_Pathway Tracer Labeled Tracer (e.g., [U-13C]-Glucose) Glycolysis Glycolysis Tracer->Glycolysis Pyruvate [3-13C]-Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Labeled_Lipids Labeled Lipids Pyruvate->Labeled_Lipids Labeled_Citrate [1,2-13C]-Citrate TCA_Cycle->Labeled_Citrate Labeled_AA Labeled Amino Acids (e.g., [13C]-Glutamate) TCA_Cycle->Labeled_AA

Caption: Simplified metabolic fate of a ¹³C-glucose tracer.

By adhering to this comprehensive validation framework, researchers can confidently establish the utility and reliability of novel stable metabolite tracers, ensuring the integrity of their metabolic research.

Safety Operating Guide

Navigating the Safe Disposal of p,p'-Amino-DDT: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling p,p'-Amino-DDT must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a derivative of the persistent organochlorine pesticide DDT, this compound is classified as a hazardous substance requiring specialized disposal methods. This guide provides essential, step-by-step instructions for its proper management and disposal, from the laboratory bench to its ultimate destruction.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The substance is toxic if swallowed or in contact with skin, is suspected of causing cancer, and can cause organ damage through prolonged or repeated exposure.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Elbow-length PVC or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or a visor must be worn.

  • Protective Clothing: A long-sleeved shirt and long trousers, or washable overalls, are required.

  • Footwear: Closed shoes or gumboots should be worn.

  • Respiratory Protection: An approved respirator should be used, especially when handling the powdered form.

Step-by-Step Laboratory Disposal Protocol

This protocol outlines the immediate steps for researchers to safely manage and prepare this compound waste for collection by a licensed disposal facility. On-farm disposal or dumping in council or private tips is illegal and subject to penalties.

1. Waste Segregation and Containment:

  • Immediately segregate all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), from general laboratory waste.

  • Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with chlorinated compounds.

  • For any leftover solutions, do not pour them down the drain.[4] Transfer them to a designated, sealed, and labeled hazardous waste container for liquids.

2. Decontamination of Labware:

  • Thoroughly rinse any glassware or equipment that has come into contact with this compound.

  • The rinse water must be collected and treated as hazardous waste. Do not dispose of it in the sink.[5]

  • Apply the rinse water to an area where the pesticide was intended to be used, if applicable and in accordance with label directions, or collect it for disposal.[5]

3. Packaging for Disposal:

  • Ensure the primary waste container is securely sealed to prevent any leakage or spillage.

  • Place the primary container into a secondary, larger, and durable container for transport.

  • Line the transport area in your vehicle or use a plastic bin to contain any potential spills during movement to the designated institutional waste collection area.[5]

4. Labeling and Documentation:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Chemical Abstract Service (CAS) Number: While a specific CAS number for this compound was not found, the parent compound DDT's CAS is 50-29-3.[2][3] Note that this is the parent compound.

    • List all components and their approximate concentrations.

    • Date of waste generation.

    • Your name, laboratory, and contact information.

  • Complete any institutional hazardous waste disposal forms as required.

5. Storage Pending Collection:

  • Store the labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials and general laboratory traffic.

  • Store the waste in a locked-up area.[1]

6. Professional Disposal:

  • Arrange for the collection of the hazardous waste by your institution's environmental health and safety office or a licensed hazardous waste disposal company.

  • These specialized facilities will use high-temperature incineration, which is the environmentally preferable and often required method for the destruction of organochlorine pesticides.

Quantitative Data for Hazard Assessment and Disposal

The following table summarizes key quantitative data related to the parent compound, p,p'-DDT, which can be used as a conservative reference for assessing the hazards of this compound.

ParameterValueReference
Incineration Temperature (Rotary Kiln) 820–1,600°C[6]
Incineration Temperature (Liquid Injection) 878–1,260°C[6]
Incineration Residence Time 0.16–2.5 seconds[6]
Destruction Efficiency >99.99%[6]
Oral LD50 (rat) 87 mg/kg[3]
Dermal LD50 (rat) 2,510 mg/kg[3]
Low POP Content Level 50 mg/kg (for organochlorine pesticides)

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

A Waste Generation (this compound) B Wear Appropriate PPE A->B C Segregate Waste (Solid & Liquid) B->C D Decontaminate Labware (Collect Rinse Water) C->D E Package Waste Securely (Primary & Secondary Containers) D->E F Label Container Clearly (Hazardous Waste, Chemical Name, etc.) E->F G Store in Designated Area (Secure & Ventilated) F->G H Arrange for Professional Collection (EHS or Licensed Vendor) G->H I High-Temperature Incineration (Licensed Facility) H->I

Caption: Disposal workflow for this compound.

Regulatory Context

In the United States, pesticides are regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) until they are disposed of, at which point they fall under the Resource Conservation and Recovery Act (RCRA).[7] Many states also have their own "Clean Sweep" programs for pesticide disposal.[7] It is crucial to be aware of and comply with all local, state, and federal regulations.[4][5] The environmentally sound disposal of persistent organic pollutants (POPs), including organochlorine pesticides, is also guided by international agreements such as the Stockholm Convention. Destruction or irreversible transformation is the preferred method for wastes containing POPs above the low content level.

References

Personal protective equipment for handling p,p'-Amino-DDT

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for p,p'-Amino-DDT

This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Given the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the closely related compound p,p'-DDT, which is classified as toxic if swallowed or in contact with skin, a suspected carcinogen, and can cause organ damage through prolonged or repeated exposure[1][2].

Hazard Summary

p,p'-DDT, the parent compound of this compound, presents significant health risks:

  • Acute Toxicity: Toxic if swallowed and in contact with skin[1][2]. Symptoms of exposure can include convulsions, headache, dizziness, nausea, and vomiting[1].

  • Carcinogenicity: Suspected of causing cancer[1][2][3].

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure[1][2][3].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][3].

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to select the appropriate PPE for any task involving this compound[4]. The following table summarizes the minimum recommended PPE.

PPE CategoryMinimum RequirementsRecommended for High-Risk Tasks (e.g., handling large quantities, potential for aerosolization)
Eye and Face Protection Safety glasses with side shields[4].Chemical splash goggles and a face shield[5][6].
Hand Protection Disposable nitrile gloves. Immediately remove and replace if contact with the chemical occurs. Double gloving is recommended[4].Heavy-duty, chemical-resistant gloves.
Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory[4].Chemical-resistant coveralls or an apron over a lab coat[5].
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood.A full-face air-purifying respirator with an organic vapor cartridge may be necessary if there is a risk of inhalation[5][6].
Occupational Exposure Limits for p,p'-DDT

The following exposure limits for the parent compound p,p'-DDT should be considered as a conservative guide for handling this compound.

ParameterValueSource
Permissible Exposure Limit (PEL) 1 mg/m³OSHA[2]
Threshold Limit Value (TLV) 1 mg/m³ACGIH[2]

Operational and Disposal Plans

Experimental Protocol for Handling this compound
  • Preparation:

    • Read and understand all safety precautions before handling[1].

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all work with this compound in a chemical fume hood to minimize inhalation exposure.

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin and eyes[1].

    • Do not eat, drink, or smoke in the laboratory[1].

    • Wash hands thoroughly after handling the substance[1].

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth[1].

    • If on Skin: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse[1].

    • If Inhaled: Move to fresh air. Call a physician if symptoms develop or persist[1].

    • If in Eyes: Rinse opened eye for several minutes under running water. Then consult a doctor[3].

Disposal Plan

All this compound waste is considered hazardous.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemical-resistant containers.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow all institutional guidelines for hazardous waste storage.

  • Disposal:

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations[1].

    • Contact your institution's EHS office for specific disposal procedures and to arrange for pickup by a licensed hazardous waste disposal company.

Emergency Spill Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Spill Containment (for small, manageable spills) cluster_2 Cleanup and Decontamination cluster_3 Final Steps a Alert others in the area b Assess the spill and identify the substance a->b c If the spill is large or you are unsure how to proceed, evacuate and call EHS b->c d Don appropriate PPE e Contain the spill with absorbent material d->e f Work from the outside of the spill inwards e->f g Carefully collect the absorbed material into a hazardous waste container h Clean the spill area with an appropriate solvent, followed by soap and water g->h i Collect all cleaning materials as hazardous waste h->i j Remove and dispose of PPE as hazardous waste k Wash hands thoroughly j->k l Report the incident to your supervisor and EHS k->l

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.